Dbco-peg3-tco
Description
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Structure
2D Structure
Properties
Molecular Formula |
C36H45N3O7 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1 |
InChI Key |
OYEIJQBQBCHZLD-XIASJIJZSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG3-TCO: Structure, Mechanism, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Dibenzocyclooctyne-Polyethylene Glycol-Trans-cyclooctene (DBCO-PEG3-TCO). It details its molecular structure, dual bioorthogonal mechanisms of action, and provides structured data and experimental protocols for its application in advanced bioconjugation, particularly in the fields of proteomics, drug delivery, and diagnostics.
Core Structure and Properties
This compound is a versatile chemical tool designed for the precise and efficient coupling of biomolecules. Its structure consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that serves as the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry, valued for its high specificity and biocompatibility. The DBCO group is thermally stable and reacts efficiently with azide-functionalized molecules.[1][2]
-
Trans-cyclooctene (TCO): A strained alkene that participates in the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazine-containing molecules. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, making it one of the most rapid bioorthogonal reactions currently available.[1]
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer that links the DBCO and TCO moieties. This hydrophilic spacer enhances the solubility of the linker in aqueous buffers, reduces the potential for aggregation of the conjugated biomolecules, and minimizes steric hindrance, thereby facilitating efficient reactions at both ends of the linker.[1]
The combination of these three components in a single molecule allows for a dual-labeling strategy, where two different molecular partners can be sequentially and orthogonally conjugated to a target molecule.
Mechanism of Action: Dual Bioorthogonal Reactions
The utility of this compound lies in its ability to undergo two distinct and mutually orthogonal "click" chemistry reactions. This orthogonality ensures that the DBCO group will not react with tetrazines, and the TCO group will not react with azides, allowing for controlled, stepwise conjugations.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO end of the linker reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper(I) catalyst. This makes SPAAC ideal for applications in living systems.[1]
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The TCO moiety reacts with a tetrazine-functionalized molecule through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas. This irreversible reaction forms a stable dihydropyridazine bond. The IEDDA reaction is characterized by its extremely rapid kinetics, allowing for efficient labeling at very low concentrations of reactants.
Quantitative Data: Reaction Kinetics and Stability
The efficiency of bioorthogonal reactions is a critical factor in their application. The following table summarizes the second-order rate constants for the SPAAC (DBCO-azide) and IEDDA (TCO-tetrazine) reactions.
| Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | Copper-free, highly specific, excellent biocompatibility. |
| IEDDA | TCO + Tetrazine | ~10³ - 10⁶ | Extremely fast kinetics, catalyst-free, irreversible release of N₂. |
Stability:
-
DBCO-modified proteins: Can lose approximately 3-5% of their reactivity towards azides over a 4-week period when stored at 4°C or -20°C. It is advisable to avoid buffers containing azides and thiols for long-term storage.
-
TCO-modified proteins: A TCO-modified IgG stored at 4°C for 4 weeks showed a reactivity loss of about 10.5% towards tetrazines, while storage at -20°C resulted in a 7% loss. Thiol-containing buffers should be avoided during storage.
Experimental Protocols
The following are generalized protocols for the sequential bioconjugation of two different molecules (Molecule A and Molecule B) to a target protein using this compound.
Protocol 1: Sequential Conjugation - Azide-First
This protocol is suitable when the first conjugation is via the DBCO moiety.
Materials:
-
Target protein with a suitable functional group for azide introduction (e.g., via NHS ester chemistry).
-
Azide-functionalization reagent (e.g., Azide-PEG4-NHS ester).
-
This compound linker.
-
Tetrazine-functionalized Molecule B.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting spin columns.
Procedure:
-
Azide-functionalization of the Target Protein:
-
Dissolve the target protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the Azide-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the azide reagent to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purify the azide-functionalized protein using a desalting spin column to remove excess azide reagent.
-
-
Reaction with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a 1.5- to 3-fold molar excess of the this compound linker to the purified azide-functionalized protein.
-
Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C.
-
Purify the Protein-linker conjugate using a desalting spin column to remove the unreacted linker.
-
-
Reaction with Tetrazine-functionalized Molecule B:
-
Prepare a stock solution of the Tetrazine-functionalized Molecule B in a compatible solvent.
-
Add a 1.1- to 5-fold molar excess of the tetrazine molecule to the purified Protein-linker conjugate.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The final dual-labeled protein conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or dialysis if necessary.
-
Protocol 2: Sequential Conjugation - Tetrazine-First
This protocol is for when the initial conjugation is via the TCO moiety.
Materials:
-
Target protein with a suitable functional group for tetrazine introduction.
-
Tetrazine-functionalization reagent (e.g., Tetrazine-NHS ester).
-
This compound linker.
-
Azide-functionalized Molecule A.
-
Reaction Buffer: PBS, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting spin columns.
Procedure:
-
Tetrazine-functionalization of the Target Protein:
-
Follow a similar procedure as in 4.1.1, using a Tetrazine-NHS ester instead of the azide reagent.
-
-
Reaction with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a 1.1- to 5-fold molar excess of the this compound linker to the purified tetrazine-functionalized protein.
-
Incubate for 30-60 minutes at room temperature.
-
Purify the Protein-linker conjugate using a desalting spin column.
-
-
Reaction with Azide-functionalized Molecule A:
-
Prepare a stock solution of the Azide-functionalized Molecule A.
-
Add a 1.5- to 3-fold molar excess of the azide molecule to the purified Protein-linker conjugate.
-
Incubate for 4-12 hours at room temperature, or overnight at 4°C.
-
Purify the final dual-labeled conjugate as needed.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Orthogonal SPAAC and IEDDA reactions of this compound.
Experimental Workflows
Caption: Workflow for dual labeling via SPAAC then IEDDA.
Application Example: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Stepwise synthesis of an ADC with this compound.
References
The Versatility of Dbco-peg3-tco: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Chemical Properties, Specifications, and Applications of the Heterobifunctional Linker, Dbco-peg3-tco, for Advanced Bioconjugation.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, specifications, and experimental applications of the heterobifunctional linker, this compound. This linker is a powerful tool in the field of bioconjugation, enabling the precise and efficient coupling of biomolecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel therapeutic modalities.
This compound possesses two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group, connected by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for two sequential and orthogonal bioorthogonal "click" chemistry reactions. The DBCO group reacts specifically with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the TCO group undergoes a rapid and selective inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules.[1][2][3] The PEG3 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]
Core Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following tables summarize the key specifications of this versatile linker.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | |
| Molecular Formula | C₃₆H₄₅N₃O₇ | |
| Molecular Weight | 631.76 g/mol | |
| CAS Number | 2755573-20-5 |
| Property | Specification | Source(s) |
| Appearance | Light yellow oil or solid | |
| Purity | >95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
| Condition | Recommendation | Source(s) |
| Storage | Store at -20°C, protected from light |
Experimental Protocols: A Guide to Application
The dual reactivity of this compound makes it an ideal reagent for creating complex bioconjugates through a two-step, orthogonal labeling strategy. Below is a detailed experimental protocol for the site-specific dual labeling of an antibody, a common application in the development of next-generation antibody-drug conjugates and imaging agents. This protocol is based on the principles of bioorthogonal chemistry and draws from established methodologies in the field.
Protocol: Site-Specific Dual Labeling of an Antibody using this compound
Objective: To sequentially conjugate two different molecules (e.g., a therapeutic payload and an imaging agent) to a single antibody in a site-specific manner.
Materials:
-
Antibody of interest (e.g., IgG)
-
Azide-functionalized modification reagent (e.g., Azide-PEG4-NHS ester) for introducing the azide handle onto the antibody.
-
This compound linker
-
Tetrazine-functionalized molecule 1 (e.g., a cytotoxic drug)
-
Azide-functionalized molecule 2 (e.g., a fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Introduction of the Azide Handle onto the Antibody
-
Antibody Preparation: Prepare a solution of the antibody in the Reaction Buffer at a concentration of 2-5 mg/mL.
-
NHS Ester Activation: Dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Azidation Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted azide reagent using a desalting column equilibrated with Reaction Buffer. The resulting azide-modified antibody is now ready for the first conjugation step.
Step 2: Conjugation of the First Molecule via TCO-Tetrazine Ligation
-
Linker Attachment: To the azide-modified antibody, add a 2- to 5-fold molar excess of this compound (dissolved in DMSO).
-
SPAAC Reaction: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation to allow the DBCO group of the linker to react with the azide on the antibody.
-
Purification: Purify the antibody-Dbco-peg3-tco conjugate using a desalting column to remove unreacted linker.
-
First Payload Conjugation (iEDDA): Add a 2- to 5-fold molar excess of the tetrazine-functionalized molecule 1 to the purified antibody-linker conjugate.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the antibody-linker-molecule 1 conjugate using a desalting column.
Step 3: Conjugation of the Second Molecule via DBCO-Azide Ligation
-
Second Payload Conjugation (SPAAC): To the purified conjugate from Step 2, add a 2- to 5-fold molar excess of the azide-functionalized molecule 2.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Final Purification: Purify the final dual-labeled antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted molecule 2.
-
Characterization: Characterize the final conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to confirm successful conjugation and determine the degree of labeling.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows.
Caption: Experimental workflow for site-specific dual labeling of an antibody.
Caption: Logical relationship of this compound's components and applications.
References
An In-Depth Technical Guide to Dbco-peg3-tco for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Dibenzocyclooctyne-polyethylene glycol(3)-trans-cyclooctene (Dbco-peg3-tco). It details its core properties, reaction kinetics, and applications in bioconjugation, with a focus on its use in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Detailed experimental protocols and data are provided to enable researchers to effectively utilize this powerful tool in their work.
Core Principles of this compound in Bioconjugation
This compound is a versatile linker that enables the covalent attachment of two different molecules through two distinct and highly efficient bioorthogonal reactions. This "click chemistry" approach allows for precise control over the final conjugate structure. The key features of this linker are:
-
Heterobifunctionality: It possesses two different reactive handles: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group.
-
Bioorthogonal Reactivity: The DBCO group specifically reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the TCO group reacts with tetrazines through the inverse-electron demand Diels-Alder (IEDDA) reaction. These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1][2][3]
-
PEG3 Spacer: A three-unit polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. It also reduces steric hindrance between the conjugated molecules and can minimize aggregation.[1]
These properties make this compound an ideal tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where an antibody is linked to a cytotoxic payload.[4]
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₅N₃O₇ | |
| Molecular Weight | 631.76 g/mol | |
| Appearance | Colorless to slightly yellow oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Purity | ≥95% |
Reaction Kinetics and Efficiency
The efficacy of bioconjugation reactions is largely determined by their reaction kinetics. The SPAAC and IEDDA reactions involving the DBCO and TCO moieties of this compound are known for their rapid rates.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.
Inverse-Electron Demand Diels-Alder (IEDDA)
The TCO group undergoes an extremely fast reaction with a tetrazine-functionalized molecule, forming a stable dihydropyridazine linkage and releasing nitrogen gas. This is one of the fastest bioorthogonal reactions currently known.
The table below summarizes representative second-order rate constants for these reactions. It is important to note that the specific rates can be influenced by the structure of the reaction partners, solvent, and temperature.
| Reaction | Reactive Partners | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| SPAAC | DBCO + Benzyl Azide | ~0.6 - 1.0 | |
| IEDDA | TCO + Methyltetrazine | ~800 - 30,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Bridging Two Proteins Using this compound
This protocol describes a two-step process for covalently linking two different proteins (Protein A and Protein B) that have been pre-functionalized with an azide and a tetrazine moiety, respectively.
Materials:
-
Azide-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
-
HPLC system for analysis
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Ensure Protein A-azide and Protein B-tetrazine are in a compatible buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1-5 mg/mL).
-
-
Step 1: Reaction of this compound with Azide-Protein A:
-
In a microcentrifuge tube, mix Azide-Protein A with a 1.5 to 5-fold molar excess of the this compound solution. The use of excess linker drives the reaction towards the formation of the Protein A-linker intermediate.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted this compound using a spin desalting column equilibrated with PBS.
-
-
Step 2: Reaction of Protein A-linker with Tetrazine-Protein B:
-
To the purified Protein A-linker conjugate, add a 1.1 to 1.5-fold molar excess of Tetrazine-Protein B.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
The final conjugate (Protein A-linker-Protein B) can be purified from any unreacted components by size-exclusion chromatography (SEC-HPLC).
-
-
Characterization:
-
HPLC Analysis: Analyze the reaction mixture at each step using SEC-HPLC to monitor the formation of the intermediate and final conjugate. The retention time will decrease as the molecular weight of the species increases.
-
Mass Spectrometry: Confirm the identity of the final conjugate by mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify the expected molecular weight.
-
Stability Assay of this compound Conjugate in Human Serum
This protocol outlines a method to assess the stability of the final bioconjugate in a biologically relevant medium.
Materials:
-
Purified bioconjugate
-
Human serum
-
PBS, pH 7.4
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate into human serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
To the serum samples, add three volumes of cold ACN to precipitate serum proteins. Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Quantify the peak area of the intact bioconjugate at each time point and compare it to the t=0 sample to determine the percentage of intact conjugate remaining.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the two bioorthogonal reactions utilized by the this compound linker.
Experimental Workflow
The diagram below outlines the general workflow for creating a bioconjugate using this compound.
Signaling Pathway for a HER2-Targeted ADC
Antibody-drug conjugates created with this compound can be designed to target specific cancer cell receptors. For example, an ADC targeting the HER2 receptor in breast cancer would follow the pathway illustrated below.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Ensure the purity and reactivity of the azide- and tetrazine-functionalized molecules.
-
Optimize the molar ratios of the reactants. A higher excess of the linker in the first step and the second protein in the second step may be required.
-
Confirm the stability of the this compound linker; it should be stored properly and used promptly after being dissolved.
-
-
Aggregation of Conjugates:
-
The PEG3 spacer is designed to minimize aggregation, but if it occurs, consider using a linker with a longer PEG chain.
-
Optimize buffer conditions, such as pH and ionic strength.
-
-
Instability of the Conjugate:
-
If the application involves a reducing environment, the stability of the final conjugate should be carefully assessed, as some click chemistry linkages can be sensitive to reducing agents.
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its bioorthogonal reactivity, coupled with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding the core principles of its reactivity and following optimized experimental protocols, scientists can effectively harness the potential of this compound to advance their research.
References
The Pivotal Role of DBCO-PEG3-TCO in Copper-Free Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. Copper-free click chemistry has emerged as a powerful toolkit, enabling the precise coupling of biomolecules in complex biological environments. At the forefront of this technology is the heterobifunctional linker, DBCO-PEG3-TCO, a versatile molecule designed to facilitate dual, orthogonal bioconjugation reactions with exceptional control and efficiency. This technical guide provides an in-depth exploration of this compound, its mechanism of action, and its applications in research and drug development.
Introduction to this compound: A Dual-Functionality Linker
This compound is a sophisticated chemical tool that incorporates two distinct and mutually orthogonal copper-free click chemistry handles: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) moiety.[1][2][3] These reactive groups are separated by a three-unit polyethylene glycol (PEG3) spacer, which plays a crucial role in the linker's overall performance.[2][4]
-
DBCO Group: This moiety is central to the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The inherent ring strain of the cyclooctyne allows it to react spontaneously and specifically with azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.
-
TCO Group: The trans-cyclooctene group participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal reaction known for its exceptionally rapid kinetics. It reacts with tetrazine-modified molecules to form a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.
-
PEG3 Spacer: The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the reactive DBCO and TCO groups for conjugation.
This unique trifecta of components makes this compound an ideal reagent for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), dual-labeled imaging probes, and targeted drug delivery systems.
The Core of Copper-Free Click Chemistry: Orthogonal Reactions
The power of this compound lies in its ability to facilitate two independent and highly specific bioorthogonal reactions. This orthogonality means that the DBCO group will only react with an azide, and the TCO group will only react with a tetrazine, allowing for precise, sequential or simultaneous conjugations in a complex mixture of biomolecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a cornerstone of copper-free click chemistry. The reaction between the DBCO group of the linker and an azide-modified molecule proceeds efficiently under physiological conditions (room temperature, aqueous buffers), making it ideal for live-cell and in vivo applications.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between TCO and tetrazine is renowned for being one of the fastest bioorthogonal reactions known. This rapid ligation is particularly advantageous for in vivo applications where reactant concentrations are low and rapid target engagement is critical.
Quantitative Data Presentation
The selection of a bioorthogonal reaction often depends on its kinetic properties. The following table summarizes the second-order rate constants for SPAAC (DBCO-azide) and IEDDA (TCO-tetrazine) reactions, providing a comparison with other common click chemistry reactions.
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 73,000 | ~1 | 10 - 10⁴ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free | Aqueous media, requires copper(I) catalyst and ligands |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies | Cyclooctynes can be unstable | Azides and alkynes are generally stable |
| Nature of the Bond | Covalent and irreversible | Stable triazole ring | Stable triazole ring |
Experimental Protocols
The following are generalized protocols for utilizing this compound in bioconjugation experiments. Optimization may be required based on the specific molecules involved.
General Two-Step Sequential Conjugation Protocol
This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to the this compound linker.
Materials:
-
Azide-functionalized Molecule A
-
Tetrazine-functionalized Molecule B
-
This compound
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting spin columns or size-exclusion chromatography (SEC) system
Procedure:
Step 1: Reaction of this compound with Azide-Molecule A (SPAAC)
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10 mM immediately before use. Prepare a solution of Azide-Molecule A in PBS.
-
Reaction Setup: Mix equimolar concentrations of this compound and Azide-Molecule A in PBS at a controlled temperature (e.g., 25°C or 37°C). To favor the mono-conjugated product, a slight excess of Azide-Molecule A can be used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
Purification: Remove unreacted Azide-Molecule A and this compound using a desalting spin column or SEC.
Step 2: Reaction of TCO-PEG3-DBCO-Molecule A with Tetrazine-Molecule B (IEDDA)
-
Reaction Setup: To the purified mono-conjugated product from Step 1, add an equimolar amount or a slight excess of Tetrazine-Molecule B.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine (around 520 nm) by UV-Vis spectroscopy.
-
Purification: Purify the final dual-conjugated product using SEC to remove any unreacted starting materials.
Analytical Confirmation of Conjugation
Several analytical methods can be used to confirm the successful conjugation and determine the efficiency of the reaction.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the mono- and di-conjugated products.
-
Size-Exclusion Chromatography (SEC-HPLC): To separate the starting materials from the larger conjugated products and quantify the reaction yield.
-
SDS-PAGE: For protein conjugations, a shift in the band size will be observed for the conjugated products compared to the unconjugated protein.
-
UV-Vis Spectroscopy: To monitor the disappearance of the tetrazine absorbance during the IEDDA reaction.
Mandatory Visualizations
Chemical Structure and Orthogonal Reactions
Caption: Orthogonal reactivity of the this compound linker.
Experimental Workflow for Dual Labeling
Caption: Sequential dual labeling workflow using this compound.
Conclusion
This compound stands out as a premier tool in the field of bioconjugation, offering researchers and drug developers unprecedented control over the assembly of complex biomolecular systems. Its dual, orthogonal copper-free click functionalities, combined with the beneficial properties of the PEG3 spacer, enable the efficient and specific creation of novel therapeutics, diagnostics, and research probes. The exceptionally fast kinetics of the TCO-tetrazine reaction and the high biocompatibility of both ligation chemistries make this compound particularly well-suited for in vivo applications, paving the way for the next generation of targeted therapies and molecular imaging agents.
References
An In-Depth Technical Guide to the Solubility and Stability of DBCO-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of the heterobifunctional crosslinker, DBCO-PEG3-TCO. As a critical reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and targeted imaging agents, a thorough understanding of its physicochemical properties is paramount for ensuring reproducible and effective results. While specific quantitative data for this particular molecule is not extensively available in the public domain, this guide synthesizes known qualitative information and provides detailed experimental protocols for its empirical determination.
Core Concepts: Understanding this compound
This compound is a versatile crosslinker featuring three key components:
-
Dibenzocyclooctyne (DBCO): An azide-reactive moiety that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2]
-
Polyethylene Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3][4]
-
Trans-cyclooctene (TCO): A highly reactive dienophile that rapidly reacts with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, another powerful bioorthogonal reaction.[3]
This dual reactivity allows for the sequential or orthogonal labeling of two different molecular entities, making it a valuable tool in the construction of complex bioconjugates.
Solubility Profile
The solubility of this compound is a critical factor for its handling, reaction efficiency, and in vivo applications. The presence of the hydrophilic PEG3 spacer significantly influences its solubility profile.
Qualitative Solubility:
Based on manufacturer information and the known properties of its constituent parts, this compound exhibits the following solubility characteristics:
-
Organic Solvents: It is readily soluble in a variety of common organic solvents.
-
Aqueous Solutions: The PEG3 spacer imparts hydrophilicity, suggesting at least moderate solubility in aqueous buffers. However, for high concentrations, the addition of a co-solvent may be necessary.
Quantitative Solubility Data:
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile (ACN) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Water / Aqueous Buffers | Moderately Soluble (enhanced by PEG) |
| Ethanol | Likely Soluble |
Stability Characteristics
The stability of this compound is crucial for its storage, handling, and performance in bioconjugation reactions. The primary points of potential instability are the strained cyclooctyne rings of the DBCO and TCO moieties.
General Stability and Storage:
-
Storage: For long-term storage, this compound should be kept at -20°C and protected from light.
-
Shipping: It is generally stable for short periods at room temperature, such as during shipping.
-
In Solution: Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for at least one month and at -80°C for up to six months.
Factors Affecting Stability:
-
pH: While systematic studies on the pH stability of this compound are not available, the individual components have known sensitivities. The TCO moiety, in particular, can be susceptible to isomerization under certain conditions.
-
Temperature: Elevated temperatures can increase the rate of degradation of strained alkynes.
-
Thiols and Metals: The TCO group can be sensitive to the presence of thiols (e.g., dithiothreitol - DTT) and certain metals, which can catalyze its isomerization to the unreactive cis-cyclooctene isomer.
Quantitative Stability Data:
Detailed quantitative data on the hydrolysis rate and degradation products of this compound across a range of pH values and temperatures is not publicly available. The following table provides a summary of known stability information.
| Condition | Stability |
| Storage (Solid) | Stable for years at -20°C. |
| Storage (in Anhydrous Solvent) | Stable for 1 month at -20°C and 6 months at -80°C. |
| Aqueous Buffer (pH 7.5, 4°C) | A TCO-modified antibody showed a ~10.5% loss of reactivity towards tetrazines after 4 weeks. |
| Presence of Thiols (e.g., DTT) | TCO moiety is sensitive and may isomerize to the unreactive cis-isomer. |
| Presence of Certain Metals | TCO moiety is sensitive and may isomerize. |
Experimental Protocols
Due to the lack of publicly available quantitative data, researchers may need to determine the solubility and stability of this compound for their specific applications. The following are detailed, standardized protocols for these assessments.
Protocol for Quantitative Solubility Assessment
This protocol describes a method for determining the saturation solubility of this compound in various solvents using UV-Vis spectroscopy.
Materials:
-
This compound
-
Solvents of interest (e.g., water, PBS, DMSO, ethanol)
-
Spectrophotometer and cuvettes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Standard Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution of known concentration.
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the DBCO or TCO chromophore (typically in the UV range).
-
Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.
-
-
Determine Saturation Solubility:
-
Add an excess amount of this compound to a known volume of the solvent of interest in a series of vials.
-
Vortex the vials vigorously for 2 minutes.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure saturation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
Calculate the concentration of the dissolved this compound using the standard curve.
-
Multiply by the dilution factor to determine the saturation solubility in the original solvent.
-
Protocol for Stability Assessment using HPLC
This protocol outlines a method to evaluate the stability of this compound under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Buffers of various pH values (e.g., pH 4, 7.4, 9)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Procedure:
-
Develop an HPLC Method:
-
Develop a reverse-phase HPLC method capable of separating the intact this compound from potential degradation products.
-
A typical starting condition could be a gradient elution from 5% to 95% acetonitrile in water with 0.1% TFA over 20 minutes on a C18 column.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 309 nm for DBCO).
-
-
Prepare Stability Samples:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ACN).
-
Dilute the stock solution into the different pH buffers at the desired temperatures to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
-
Incubation and Sampling:
-
Incubate the prepared samples at the different temperature conditions.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample and transfer it to an autosampler vial.
-
If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation before analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time for each condition.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products. These can be further characterized by mass spectrometry (LC-MS) if desired.
-
Visualizing Workflows with this compound
The dual functionality of this compound makes it a powerful tool in multistep bioconjugation strategies. The following diagrams, generated using Graphviz (DOT language), illustrate two common experimental workflows.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow demonstrates the sequential conjugation of a cytotoxic drug and a targeting antibody using this compound.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Pre-targeting Strategy for In Vivo Imaging
This workflow illustrates a two-step pre-targeting approach for cancer imaging, where a modified antibody is administered first, followed by a TCO-labeled imaging agent.
Caption: Pre-targeting workflow for in vivo imaging using bioorthogonal chemistry.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with significant potential in the development of targeted therapeutics and diagnostics. While its qualitative solubility and stability are generally favorable for bioconjugation applications, the lack of specific quantitative data in the public domain necessitates that researchers empirically determine these parameters for their specific experimental conditions. The provided protocols offer a robust framework for conducting these essential assessments, ensuring the reliable and effective use of this important chemical tool. The illustrated workflows highlight its utility in constructing complex biomolecular architectures, paving the way for advancements in precision medicine.
References
- 1. Tagworks paper on pretargeting using click chemistry in vivo - Tagworks Pharmaceuticals [tagworkspharma.com]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular “Click Chemistry” for Targeting in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Application of Dbco-peg3-tco in Next-Generation Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The design of the linker molecule, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. This technical guide provides a comprehensive overview of Dbco-peg3-tco, a heterobifunctional linker that has emerged as a powerful tool in the development of next-generation ADCs. By harnessing the principles of bioorthogonal click chemistry, this compound enables precise control over conjugation, leading to the production of homogeneous and highly effective ADCs. This document details the core principles, experimental protocols, and data-driven insights essential for the successful implementation of this compound in ADC development programs.
Introduction to this compound and Bioorthogonal Chemistry in ADCs
The this compound linker is a sophisticated molecule designed for advanced bioconjugation strategies.[1][2][3][4] It features two distinct bioorthogonal reactive handles: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group.[1] These are separated by a three-unit polyethylene glycol (PEG3) spacer.
-
Dibenzocyclooctyne (DBCO): This moiety reacts with azide groups (-N3) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.
-
Trans-cyclooctene (TCO): The TCO group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) moiety. This reaction is known for its exceptionally fast kinetics, allowing for rapid and efficient conjugation even at low concentrations.
-
Polyethylene Glycol (PEG3) Spacer: The hydrophilic PEG3 linker enhances the solubility of the ADC, reduces the potential for aggregation, and provides a spatial bridge between the antibody and the payload, which can help to minimize steric hindrance and maintain the biological activity of both components.
The use of bioorthogonal "click" chemistry addresses a key challenge in ADC development: the production of homogeneous conjugates. Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can lead to inconsistent efficacy and safety profiles. The highly specific and controlled nature of the SPAAC and iEDDA reactions allows for the precise attachment of the payload to the antibody, resulting in a more uniform ADC product with a defined DAR.
Core Principles and Reaction Mechanisms
The power of the this compound linker lies in its ability to facilitate a two-step, orthogonal conjugation strategy. This allows for the sequential attachment of the antibody and the cytotoxic payload, providing a high degree of control over the final ADC structure.
Caption: Reaction Mechanism of this compound in ADC Synthesis
Experimental Protocols
Antibody Modification with a Tetrazine Handle
This protocol describes the introduction of a tetrazine moiety onto the antibody, preparing it for conjugation with the TCO group of the linker.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Tetrazine-NHS Ester Solution Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Antibody-Tetrazine Conjugation: Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the tetrazine-modified antibody using a UV-Vis spectrophotometer.
Preparation of the Dbco-Linker-Payload Conjugate
This protocol details the attachment of the cytotoxic payload to the this compound linker. The specific chemistry will depend on the functional groups available on the payload. The following is an example for a payload with a carboxylic acid group.
Materials:
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Payload: In an anhydrous DMF, dissolve the payload and 1.1 equivalents of NHS. Add 1.1 equivalents of DCC and stir the reaction at room temperature for 2-4 hours to form the NHS ester of the payload.
-
Conjugation to Linker: Add 1.0 equivalent of this compound to the activated payload solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the Dbco-linker-payload conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (MS) and NMR.
Final ADC Synthesis via SPAAC
This protocol describes the final "click" reaction between the azide-modified antibody and the DBCO-linker-payload conjugate.
Materials:
-
Azide-modified antibody
-
Dbco-linker-payload conjugate
-
PBS buffer, pH 7.4
Procedure:
-
Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the Dbco-linker-payload conjugate to the azide-modified antibody in PBS.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker-payload.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Caption: Experimental Workflow for ADC Synthesis
Characterization of this compound ADCs
Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and performance.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
Table 1: Comparison of Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The retention time increases with the number of conjugated drug molecules. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). Non-denaturing conditions preserve the ADC's native structure. | Requires method development and optimization for each ADC. May not be suitable for all payload types. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads. | Provides a direct and accurate measurement of mass, confirming the identity of different DAR species. | Can be complex and requires specialized instrumentation. Denaturing conditions may be required for some ADCs. |
| UV-Vis Spectroscopy | Utilizes the different absorbance maxima of the antibody (at 280 nm) and the payload to calculate the average DAR. | Simple, rapid, and requires standard laboratory equipment. | Only provides the average DAR, not the distribution. Requires that the payload has a distinct absorbance peak away from 280 nm. |
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity of the ADC and quantifying the level of aggregation. Aggregates can impact the efficacy and safety of the ADC and should be minimized.
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the ADC under both reducing and non-reducing conditions.
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity Assays
The potency of the ADC is evaluated in vitro using cell-based cytotoxicity assays.
Protocol: MTT Assay for ADC Cytotoxicity
-
Cell Seeding: Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells) and control cells (e.g., HER2-negative MCF-7 cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody) in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC with a Click-Chemistry Linker
| Cell Line | Target Expression | ADC IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 |
| NCI-N87 | HER2-positive | 1.2 |
| MCF-7 | HER2-negative | >100 |
Data is representative and will vary depending on the antibody, payload, and specific linker used.
In Vivo Efficacy Studies
The anti-tumor activity of the ADC is evaluated in vivo using animal models, typically xenograft models in immunodeficient mice.
Protocol: Xenograft Tumor Model for In Vivo Efficacy
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Treatment Administration: Administer the treatments intravenously (IV) according to the planned dosing schedule (e.g., once weekly for three weeks).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Table 3: Representative In Vivo Efficacy of a HER2-Targeted ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 20 |
| ADC | 1 | 65 |
| ADC | 5 | 95 |
Data is representative and will vary depending on the ADC, tumor model, and dosing regimen.
Caption: ADC Mechanism of Action and Signaling Pathway
Conclusion
The this compound linker represents a significant advancement in the field of ADC development. Its heterobifunctional nature, combined with the power of bioorthogonal click chemistry, enables the precise and controlled synthesis of homogeneous ADCs. This level of control over the ADC structure is critical for optimizing its therapeutic window, leading to enhanced efficacy and improved safety profiles. The detailed protocols and data-driven insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully incorporate this compound into their ADC development pipelines, ultimately contributing to the creation of more effective and safer cancer therapies.
References
An In-depth Technical Guide to the Safety and Handling of Dbco-peg3-tco
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dbco-peg3-tco, a heterobifunctional linker molecule integral to advancements in bioconjugation and antibody-drug conjugates (ADCs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a specialized chemical reagent that demands careful handling. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for designing experiments and for the safe management of the substance in a laboratory setting.
| Property | Value | Source(s) |
| Chemical Formula | C36H45N3O7 | [1] |
| Molecular Weight | 631.76 g/mol | [1][2][3] |
| Physical Form | Light yellow oil or solid | [1] |
| Purity | >95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | |
| Storage Conditions | Store at -20°C. Avoid light. Store under an inert gas. | |
| Shipping Conditions | Typically shipped at room temperature. |
Reactivity and Stability
This compound contains two highly reactive moieties, Dibenzocyclooctyne (DBCO) and trans-Cyclooctene (TCO), which are utilized in bioorthogonal chemistry.
-
DBCO Group : The DBCO group facilitates copper-free click chemistry through a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological systems.
-
TCO Group : The TCO group reacts rapidly with tetrazine-containing molecules via an inverse electron demand Diels-Alder (iEDDA) reaction. This ligation is known for its extremely fast kinetics. The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency.
The stability of the TCO group can be a concern, as some derivatives are prone to isomerization or polymerization upon prolonged storage. While some advanced TCO derivatives exhibit improved stability, it is best practice to store this compound under the recommended conditions to prevent degradation.
Health and Safety Information
3.1. Personal Protective Equipment (PPE)
-
Eye Protection : Always wear chemical safety goggles.
-
Hand Protection : Wear chemical-resistant gloves.
-
Body Protection : A lab coat must be worn.
-
Respiratory Protection : Use in a well-ventilated area. For handling powders or creating aerosols, a chemical fume hood is required.
3.2. General Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
3.3. First Aid Measures
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin : Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
3.4. Storage and Disposal
-
Storage : Store locked up at -20°C, protected from light and moisture. Use freshly prepared solutions and avoid repeated freeze-thaw cycles.
-
Disposal : Dispose of contents and container to an approved disposal facility.
Experimental Protocols and Workflows
The following sections outline a logical workflow for the safe handling and use of this compound in a research setting.
4.1. Receiving and Storage Workflow
The proper handling of this compound begins upon its arrival at the facility. The following diagram illustrates the recommended workflow from receiving to storage.
Caption: Workflow for receiving and storing this compound.
4.2. Experimental Use Workflow
This diagram outlines the critical steps for the safe use of this compound in an experimental setting.
Caption: Safe experimental workflow for using this compound.
By adhering to these detailed guidelines, researchers can safely and effectively utilize this compound in their work, contributing to the advancement of bioconjugation techniques and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Dbco-peg3-tco Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional Dbco-peg3-tco linker for advanced bioconjugation applications. This powerful tool enables the sequential and orthogonal labeling of two different molecules, leveraging the distinct reactivities of the dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO) moieties. The inclusion of a hydrophilic 3-unit polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance, making it an ideal choice for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and multi-functional probes.
Principle of this compound Conjugation
The this compound linker facilitates two separate bioorthogonal "click" reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts specifically and efficiently with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. This reaction forms a stable triazole linkage.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The TCO group undergoes an extremely rapid and selective reaction with a tetrazine-modified molecule, resulting in a stable dihydropyridazine bond and the release of nitrogen gas.
The orthogonality of these two reactions allows for the precise and controlled assembly of three components in a stepwise manner.
Quantitative Data Summary
The choice of bioorthogonal reaction can be guided by their respective kinetics and the stability of the resulting conjugates.
| Parameter | DBCO-Azide (SPAAC) | TCO-Tetrazine (iEDDA) | Reference |
| Second-Order Rate Constant (k₂) | 10⁻³ - 1 M⁻¹s⁻¹ | 1 - 10⁶ M⁻¹s⁻¹ | [1][2][3] |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature | [4] |
| Catalyst Requirement | None (Copper-free) | None | [4] |
| Stability of Reactive Moiety | A DBCO-modified antibody loses about 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C. | TCO can isomerize to the less reactive cis-isomer, a process that can be promoted by thiols. |
Experimental Protocols
Herein, we provide a detailed protocol for a sequential dual-labeling experiment using the this compound linker. This example describes the conjugation of an azide-containing fluorescent dye and a tetrazine-modified small molecule to an antibody.
Materials and Reagents:
-
This compound linker
-
Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore)
-
Tetrazine-activated small molecule (e.g., Tetrazine-PEG4-Drug)
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting spin columns
-
SDS-PAGE analysis equipment
-
HPLC system for characterization
Step 1: Conjugation of Azide-Fluorescent Dye to this compound (SPAAC Reaction)
This step involves the reaction of the azide-containing dye with the DBCO moiety of the linker.
-
Reagent Preparation:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-fluorescent dye in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound stock solution and the azide-fluorescent dye stock solution in a 1:1.2 molar ratio (linker:dye). The slight excess of the dye ensures complete consumption of the linker.
-
The final concentration of reactants should be in the millimolar range. The total reaction volume can be adjusted with DMSO.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature, protected from light.
-
-
Monitoring and Purification (Optional but Recommended):
-
The reaction progress can be monitored by HPLC or LC-MS to confirm the formation of the Dye-peg-Dbco-peg3-tco conjugate.
-
If necessary, the product can be purified from excess dye using reverse-phase HPLC. For many applications, the reaction mixture can be used directly in the next step, assuming near-quantitative conversion.
-
Step 2: Conjugation of the Dye-Linker Construct to an Antibody (via Amine Coupling)
This protocol assumes the this compound linker is supplied with a reactive group for protein modification, such as an NHS ester. If not, the linker would need to be functionalized prior to this step. For this example, we will assume a hypothetical this compound-NHS_ester.
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting spin column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Reaction Setup:
-
Immediately before use, dissolve the this compound-NHS_ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the linker-NHS ester solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting spin column equilibrated with PBS.
-
Step 3: Conjugation of Tetrazine-Small Molecule to the Antibody-Linker Construct (iEDDA Reaction)
-
Reagent Preparation:
-
Dissolve the tetrazine-activated small molecule in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
To the purified antibody-linker conjugate from Step 2, add a 5- to 10-fold molar excess of the tetrazine-small molecule stock solution.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature. The rapid kinetics of the iEDDA reaction often allows for shorter incubation times.
-
-
Final Purification:
-
Purify the final antibody-dye-small molecule conjugate from excess tetrazine-small molecule using a desalting spin column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Use UV-Vis spectroscopy to determine the degree of labeling for both the dye and the small molecule.
-
Further characterization by mass spectrometry can confirm the final product identity.
-
Visualizations
Reaction Mechanism
Caption: Sequential conjugation using this compound.
Experimental Workflow
Caption: Dual-labeling experimental workflow.
Signaling Pathway Application: Pre-targeted Radioimmunotherapy
Caption: Pre-targeting workflow for cancer therapy.
References
Application Notes and Protocols: Dbco-PEG3-TCO Reactions for Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing the Dbco-PEG3-TCO heterobifunctional linker for optimal yields in bioorthogonal conjugation reactions. This linker is a powerful tool in chemical biology and drug development, enabling the precise and efficient coupling of biomolecules.
The this compound linker possesses two distinct reactive handles: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group. The DBCO group reacts with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][2][3] The TCO group reacts with tetrazine-containing molecules via the Inverse-Electron-Demand Diels-Alder (iEDDA) cycloaddition, which is known for its exceptionally fast reaction kinetics.[4][5] The hydrophilic PEG3 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.
I. Reaction Principles and Key Considerations
The this compound linker allows for two independent and highly specific conjugation strategies. The SPAAC reaction between DBCO and an azide is a robust and stable conjugation method that proceeds readily in aqueous buffers without the need for a cytotoxic copper catalyst. The iEDDA reaction between TCO and a tetrazine is one of the fastest bioorthogonal reactions currently available, enabling rapid conjugation even at low concentrations.
Key considerations for optimal yield:
-
Bioorthogonality: The SPAAC (DBCO-azide) and iEDDA (TCO-tetrazine) reactions are mutually orthogonal, meaning they can be performed in the same reaction vessel without cross-reactivity, allowing for multi-step or multi-component labeling.
-
Stability: The TCO moiety can be sensitive to thiols, such as dithiothreitol (DTT), which can cause isomerization to the less reactive cis-cyclooctene. It is recommended to use non-thiol-based reducing agents like TCEP or to remove reducing agents before introducing the TCO-containing reactant. The DBCO group is generally stable but should not be exposed to azide-containing buffers during storage or unrelated reaction steps.
-
Reactant Purity and Stoichiometry: The purity of the reactants is crucial for high-yield conjugation. A slight molar excess of one reactant (typically 1.5-3 fold for the DBCO-azide reaction and 1.05-1.5 fold for the TCO-tetrazine reaction) is often used to drive the reaction to completion.
-
Solvent: Reactions are typically performed in aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.0-8.5. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants before adding them to the aqueous reaction mixture.
II. Quantitative Data on Reaction Conditions
The following tables summarize the key parameters for achieving optimal yields with the this compound linker for both SPAAC and iEDDA reactions.
Table 1: Reaction Conditions for DBCO-Azide (SPAAC) Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.5 | Reaction is efficient within this range. Do not use buffers containing primary amines (e.g., Tris, glycine) if the DBCO group is part of an NHS ester. |
| Temperature | 4 - 37 °C | Reactions are typically performed at room temperature. Longer incubation times may be required at lower temperatures. |
| Reaction Time | 4 - 17 hours | Reaction time is dependent on the concentration and reactivity of the substrates. Overnight incubation is common. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO or DMF can be used to dissolve the DBCO-reagent before addition to the aqueous reaction mixture. |
| Molar Ratio | 1.5 - 3 fold excess of one reactant | A slight excess helps to drive the reaction to completion. |
Table 2: Reaction Conditions for TCO-Tetrazine (iEDDA) Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | The reaction is extremely fast and efficient within this pH range. |
| Temperature | 4 - 37 °C | Typically performed at room temperature. The reaction is very rapid even at low temperatures. |
| Reaction Time | 30 - 60 minutes | Due to the very fast kinetics, reactions are often complete within an hour at micromolar concentrations. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO or DMF can be used for initial dissolution of reactants. |
| Molar Ratio | 1.05 - 1.5 fold excess of tetrazine | A small excess of the tetrazine reagent is sufficient due to the high reaction rate. |
III. Experimental Protocols
A. Protocol for DBCO-Azide Conjugation (e.g., Antibody Labeling)
This protocol describes the conjugation of an azide-modified molecule to an antibody functionalized with DBCO.
Materials:
-
DBCO-functionalized antibody in PBS, pH 7.4
-
Azide-containing molecule (e.g., drug, fluorophore)
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Prepare the Azide Solution: Dissolve the azide-containing molecule in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, add the DBCO-functionalized antibody.
-
Initiate the Reaction: Add a 2-4 fold molar excess of the azide-containing molecule stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. Alternatively, incubate for 4-12 hours at room temperature.
-
Purification: Remove the excess, unreacted azide-containing molecule using a spin desalting column equilibrated with PBS.
-
Characterization: Validate the final conjugate using SDS-PAGE, which should show a band shift corresponding to the mass of the conjugated molecule. Further characterization can be performed using mass spectrometry.
B. Protocol for TCO-Tetrazine Conjugation (e.g., Protein-Protein Crosslinking)
This protocol describes the use of this compound to crosslink two different tetrazine-functionalized proteins.
Materials:
-
Tetrazine-functionalized Protein A in PBS, pH 7.4
-
Tetrazine-functionalized Protein B in PBS, pH 7.4
-
This compound linker
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
First Conjugation Step: In a microcentrifuge tube, add the Tetrazine-functionalized Protein A. Add a 1.5-2 fold molar excess of the this compound stock solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification (Optional but Recommended): Remove the excess linker using a spin desalting column to prevent homodimerization of Protein B in the next step.
-
Second Conjugation Step: Add a 1.05-1.5 fold molar excess of Tetrazine-functionalized Protein B to the purified Protein A-TCO conjugate.
-
Final Incubation: Incubate for 30-60 minutes at room temperature.
-
Final Purification and Characterization: Purify the final conjugate using size-exclusion chromatography (SEC-HPLC) to separate the crosslinked product from any unreacted starting materials. Confirm the final product by SDS-PAGE and/or mass spectrometry.
IV. Diagrams of Reaction Mechanisms and Workflows
Caption: DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
Caption: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) reaction mechanism.
Caption: A generalized experimental workflow for bioconjugation using this compound.
References
Revolutionizing Nanoparticle Surface Engineering: Application Notes for Dbco-peg3-tco
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal click chemistry has transformed the landscape of bioconjugation and nanoparticle surface modification. Among the arsenal of tools available, the heterobifunctional linker, Dbco-peg3-tco, stands out for its ability to facilitate sequential, dual functionalization of nanoparticles with exceptional precision and efficiency. This molecule incorporates a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a trans-cyclooctene (TCO) group for rapid, inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines.[1][2] The integrated polyethylene glycol (PEG3) spacer enhances aqueous solubility and minimizes steric hindrance, making it an ideal choice for biological applications.[1]
These application notes provide detailed protocols for the surface modification of liposomes and gold nanoparticles using this compound, enabling the creation of sophisticated, multi-functional nanomaterials for targeted drug delivery, advanced imaging, and diagnostics.
Key Applications
The unique architecture of this compound unlocks a multitude of applications in nanomedicine:
-
Targeted Drug Delivery: Nanoparticles can be sequentially functionalized with a targeting ligand (e.g., an antibody or peptide) and a therapeutic agent, leading to highly specific delivery to diseased cells and tissues.[2][3]
-
Multimodal Imaging: The orthogonal nature of the click reactions allows for the attachment of different imaging agents (e.g., a fluorescent dye and a PET imaging agent) to a single nanoparticle for comprehensive in vivo tracking.
-
Controlled Release Systems: The linker can be used to attach stimuli-responsive moieties that trigger drug release under specific physiological conditions.
-
Fundamental Research: this compound serves as a versatile tool for studying biological processes by enabling the precise assembly of complex biomolecular architectures on nanoparticle surfaces.
Quantitative Data Summary
The following tables summarize key quantitative data related to the surface modification of nanoparticles using DBCO and TCO functionalities. This data is compiled from various studies and provides a reference for expected outcomes.
Table 1: Physicochemical Properties of Modified Liposomes
| Nanoparticle Type | Modification Step | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | Unmodified (Amine-functionalized) | 110 ± 5 | 0.12 ± 0.02 | +15 ± 2 |
| Liposomes | After DBCO functionalization | 115 ± 6 | 0.14 ± 0.03 | +12 ± 3 |
| Liposomes | After conjugation of azide-antibody to DBCO | 130 ± 8 | 0.18 ± 0.04 | +5 ± 4 |
Data adapted from studies on DBCO-functionalized liposomes. The exact values can vary based on the specific liposome composition and antibody used.
Table 2: Reaction Kinetics of DBCO-Azide and TCO-Tetrazine Click Reactions
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time |
| DBCO - Azide (SPAAC) | ~1 | 4 - 24 hours |
| TCO - Tetrazine (iEDDA) | 10³ - 10⁶ | < 1 hour |
This data highlights the significantly faster kinetics of the TCO-tetrazine reaction, which is a key consideration for the sequential conjugation strategy.
Experimental Protocols
The following protocols provide a step-by-step guide for the dual functionalization of liposomes and gold nanoparticles using this compound.
Protocol 1: Sequential Dual Functionalization of Liposomes
This protocol describes the preparation of azide-functionalized liposomes, followed by sequential conjugation with this compound and a tetrazine-modified targeting ligand.
Materials:
-
Lipids for liposome formulation (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine, DSPE-PEG(2000)-Azide)
-
This compound linker
-
Tetrazine-functionalized targeting ligand (e.g., Tz-Antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (100 kDa MWCO)
-
Extruder with polycarbonate membranes (100 nm pore size)
Part A: Preparation of Azide-Functionalized Liposomes
-
Lipid Film Hydration: Co-dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG(2000)-Azide at a 55:40:5 molar ratio) in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.
-
Extrusion: Extrude the hydrated lipid suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a uniform size.
Part B: Conjugation of this compound to Azide-Liposomes (SPAAC Reaction)
-
Prepare Linker Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup: To the azide-functionalized liposome suspension, add the this compound stock solution to achieve a 5- to 10-fold molar excess of the linker relative to the DSPE-PEG(2000)-Azide.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted this compound by dialysis against PBS (pH 7.4) for 24 hours, with at least three buffer changes.
Part C: Conjugation of Tetrazine-Ligand to DBCO-Liposomes (iEDDA Reaction)
-
Prepare Ligand Solution: Dissolve the tetrazine-functionalized targeting ligand in PBS to a desired concentration.
-
Reaction Setup: Add the tetrazine-ligand solution to the purified DBCO-functionalized liposome suspension. A 2- to 5-fold molar excess of the tetrazine-ligand relative to the incorporated this compound is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the unreacted tetrazine-ligand via size exclusion chromatography or dialysis.
-
Characterization: Characterize the final dual-functionalized liposomes for size, zeta potential, and ligand conjugation efficiency.
Protocol 2: Sequential Dual Functionalization of Gold Nanoparticles
This protocol outlines the preparation of azide-functionalized gold nanoparticles and their subsequent modification using this compound and a tetrazine-labeled molecule.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Azide-PEG-Thiol
-
This compound
-
Tetrazine-functionalized molecule (e.g., Tz-Fluorophore)
-
PBS, pH 7.4
-
Anhydrous DMSO
-
Centrifugation tubes
Part A: Preparation of Azide-Functionalized Gold Nanoparticles
-
Ligand Exchange: To a solution of citrate-stabilized AuNPs, add a solution of Azide-PEG-Thiol in a 100-fold molar excess.
-
Incubation: Gently stir the mixture at room temperature for 12-24 hours to allow for ligand exchange.
-
Purification: Centrifuge the AuNP solution to pellet the nanoparticles. Remove the supernatant containing excess unbound ligand. Resuspend the pellet in PBS. Repeat the centrifugation and resuspension steps three times.
Part B: Conjugation of this compound to Azide-AuNPs (SPAAC Reaction)
-
Reaction Setup: Resuspend the purified azide-AuNPs in PBS. Add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO).
-
Incubation: Incubate the reaction for 4-12 hours at room temperature with gentle mixing.
-
Purification: Purify the DBCO-functionalized AuNPs by centrifugation as described in Part A, step 3.
Part C: Conjugation of Tetrazine-Molecule to DBCO-AuNPs (iEDDA Reaction)
-
Reaction Setup: Resuspend the purified DBCO-AuNPs in PBS. Add a 5-fold molar excess of the tetrazine-functionalized molecule.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Purify the final dual-functionalized AuNPs by centrifugation.
-
Characterization: Analyze the modified AuNPs using UV-Vis spectroscopy (to observe shifts in the surface plasmon resonance peak), dynamic light scattering (for size), and zeta potential measurements.
Visualizations
Experimental Workflow for Dual Functionalization of Nanoparticles
Caption: Sequential dual functionalization workflow.
Signaling Pathway Example: Targeted Drug Delivery to Cancer Cells
Caption: Targeted nanoparticle drug delivery pathway.
References
Application Notes and Protocols for the Bioconjugation of Peptides with Dbco-peg3-tco
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics such as antibody-drug conjugates (ADCs), targeted imaging agents, and hydrogels. The Dbco-peg3-tco linker is a heterobifunctional molecule that offers a powerful platform for creating complex bioconjugates through two distinct and highly efficient bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron demand Diels-Alder (iEDDA) reaction.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide conjugation. The dibenzocyclooctyne (DBCO) group reacts specifically with azides, while the trans-cyclooctene (TCO) moiety undergoes rapid ligation with tetrazines.[1] These reactions are catalyst-free and proceed with high efficiency under mild, aqueous conditions, making them ideal for working with sensitive biological molecules.[2] The inclusion of a hydrophilic polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance during conjugation.[2]
Reaction Principles
The this compound linker allows for a two-step, orthogonal conjugation strategy. This enables the sequential or simultaneous attachment of two different molecules to a peptide or, conversely, the linking of two different peptides.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with an azide-functionalized molecule (e.g., an azide-modified peptide) to form a stable triazole linkage. This "copper-free" click chemistry is highly specific and biocompatible.[3]
-
Inverse-Electron Demand Diels-Alder (iEDDA) Cycloaddition: The TCO group reacts with a tetrazine-functionalized molecule in an exceptionally fast and selective manner to form a stable dihydropyrazine linkage, which then typically undergoes a rearomatization to a pyridazine.[4] This reaction is one of the fastest bioorthogonal reactions known.
Data Presentation
The following tables summarize key quantitative data for the bioorthogonal reactions utilized in this compound conjugations.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO + Azide-Peptide | ~0.1 - 1.0 | 1 - 12 hours | >95 | |
| Inverse-Electron Demand Diels-Alder (iEDDA) | TCO + Tetrazine-Peptide | >800 | < 30 minutes | >98 |
Table 1: Comparative Reaction Kinetics and Efficiency.
| Moiety | Storage Conditions (in solution, PBS pH 7.4) | Stability Concern | Reference(s) |
| DBCO | 4°C for several weeks | Generally stable, but avoid azide-containing buffers for long-term storage. | |
| TCO | 4°C for up to 4 weeks (~10.5% loss of reactivity) | Susceptible to isomerization to the non-reactive cis-isomer in the presence of thiols (e.g., DTT). |
Table 2: Stability of Reactive Moieties.
| Parameter | SPAAC (DBCO + Azide) | iEDDA (TCO + Tetrazine) |
| Molar Ratio | 1.5 - 3 equivalents of DBCO-linker to 1 equivalent of azide-peptide. | 1.1 - 5 equivalents of tetrazine to 1 equivalent of TCO-peptide. |
| pH | 6.5 - 8.5 (Physiological pH is optimal) | 4.0 - 8.0 (Physiological pH is optimal) |
| Temperature | 4°C to 37°C. | Room Temperature (20-25°C). |
| Solvent | Aqueous buffers (e.g., PBS), with minimal amounts of organic co-solvents (e.g., DMSO) if needed for linker solubility. | Aqueous buffers (e.g., PBS). |
Table 3: Recommended Reaction Conditions.
Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Peptide to this compound via SPAAC
This protocol describes the first step of a sequential conjugation, reacting an azide-containing peptide with the DBCO moiety of the linker.
Materials:
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting spin columns or HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add 1.5 to 3 molar equivalents of the this compound stock solution to the azide-peptide solution.
-
Note: The final concentration of DMSO should be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound linker using a desalting spin column appropriate for the molecular weight of the peptide conjugate.
-
Alternatively, for higher purity, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). A typical gradient might be from 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile) to 5% Solvent A and 95% Solvent B over 30 minutes.
-
Collect fractions and confirm the identity of the product by mass spectrometry.
-
-
Storage:
-
Store the purified TCO-functionalized peptide at -20°C or -80°C. Avoid buffers containing thiols.
-
Protocol 2: Conjugation of a Tetrazine-Modified Molecule to the TCO-Functionalized Peptide via iEDDA
This protocol describes the second step, reacting a tetrazine-containing molecule (e.g., a fluorescent dye, a second peptide) with the TCO-peptide conjugate from Protocol 1.
Materials:
-
Purified TCO-functionalized peptide (from Protocol 1)
-
Tetrazine-modified molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system for analysis and purification
Procedure:
-
Reagent Preparation:
-
Dissolve the tetrazine-modified molecule in an appropriate solvent (e.g., PBS or DMSO) to create a stock solution.
-
Ensure the TCO-functionalized peptide is in a thiol-free buffer, such as PBS pH 7.4.
-
-
Conjugation Reaction:
-
Add 1.1 to 2 molar equivalents of the tetrazine-modified molecule to the TCO-functionalized peptide solution.
-
Incubate the reaction for 5-30 minutes at room temperature. The reaction is typically very rapid.
-
-
Analysis and Purification:
-
Monitor the reaction progress by RP-HPLC or LC-MS. A successful conjugation will show the appearance of a new peak with a higher molecular weight and a decrease in the starting material peaks.
-
If necessary, purify the final bioconjugate by RP-HPLC using a suitable gradient to separate the product from any unreacted starting materials.
-
Lyophilize the purified fractions to obtain the final product.
-
-
Storage:
-
Store the final peptide bioconjugate at -20°C or -80°C.
-
Mandatory Visualization
Caption: Sequential conjugation workflow using this compound.
Caption: Logical relationship of dual ligation with this compound.
References
Application Notes and Protocols: Dbco-peg3-tco in Dual-Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to simultaneously label and track multiple molecular targets within a complex biological system is crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. Dbco-peg3-tco is a heterobifunctional linker that serves as a powerful tool for dual-labeling experiments, leveraging two distinct and mutually orthogonal bioorthogonal chemistries. This molecule contains a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2]
The DBCO moiety reacts specifically with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[3] Concurrently, the TCO group undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1][4] The orthogonality of these reactions allows for the precise and independent labeling of two different molecular targets in a single experiment, even in the complex environment of living cells. The PEG3 spacer enhances the solubility of the linker and reduces steric hindrance, facilitating efficient conjugation.
These application notes provide an overview of the use of this compound in dual-labeling experiments, including key applications and detailed experimental protocols.
Key Applications
-
Dual-Color Cellular Imaging: Simultaneously visualize the localization and trafficking of two different proteins or biomolecules within a cell by labeling them with distinct fluorophores.
-
Förster Resonance Energy Transfer (FRET) Studies: Install FRET donor and acceptor pairs at specific sites on one or more proteins to study protein conformation, protein-protein interactions, and enzymatic activity.
-
Antibody-Drug Conjugate (ADC) Development: Attach two different payloads, such as a targeting moiety and a therapeutic agent, to a single antibody or carrier molecule.
-
Multiplexed Assays: Develop assays for the simultaneous detection of multiple analytes in a single sample.
-
Cross-linking and Intramolecular Stapling: Create defined protein-protein crosslinks or intramolecular staples within living cells to study protein complexes and conformations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H45N3O7 | |
| Molecular Weight | 631.76 g/mol | |
| Purity | >95% | |
| Physical Form | Light yellow oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | -20°C, protect from light |
Table 2: Bioorthogonal Reaction Partners for this compound
| Reactive Group on this compound | Bioorthogonal Partner | Reaction Chemistry | Product |
| DBCO (Dibenzocyclooctyne) | Azide (-N3) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Stable Triazole |
| TCO (trans-Cyclooctene) | Tetrazine | Inverse-Electron-Demand Diels-Alder (iEDDA) | Dihydropyridazine |
Experimental Protocols
Protocol 1: General Workflow for Dual-Labeling of Two Distinct Proteins in Live Cells
This protocol outlines a general procedure for labeling two different proteins of interest (Protein A and Protein B) in live cells using a this compound linker to bridge two different labels (e.g., two different fluorophores).
Workflow Diagram:
Caption: General workflow for dual-labeling of two distinct proteins in live cells.
Methodology:
-
Introduction of Bioorthogonal Handles:
-
Genetically encode a non-canonical amino acid (ncAA) containing an azide group (e.g., p-azido-L-phenylalanine, pAzF) into Protein A.
-
Genetically encode an ncAA containing a tetrazine group into Protein B.
-
Alternatively, use other methods to introduce the azide and tetrazine handles, such as enzymatic ligation or chemical modification of specific amino acid residues.
-
-
Preparation of Labeling Reagents:
-
This protocol assumes the use of pre-conjugated labeling reagents. If starting with separate labels and the linker, perform the following conjugations:
-
React a DBCO-reactive version of Label 1 (e.g., a fluorophore with a free amine to be coupled to an NHS-ester activated DBCO) with one end of the this compound linker.
-
React a TCO-reactive version of Label 2 with the other end of a separate batch of this compound linker.
-
-
Purify the resulting conjugates.
-
-
Dual-Labeling Reaction in Live Cells:
-
Culture cells expressing the azide- and tetrazine-modified proteins under appropriate conditions.
-
Prepare a solution of the two labeling conjugates in cell culture medium. A typical starting concentration is 1-10 µM for each conjugate.
-
Incubate the cells with the labeling reagents for a specified time (e.g., 5-60 minutes). The optimal time and temperature should be determined empirically.
-
Wash the cells to remove excess labeling reagents.
-
-
Analysis:
-
Analyze the dual-labeled cells using the desired method, such as fluorescence microscopy for visualization of protein localization, flow cytometry for quantification of labeled cells, or SDS-PAGE and in-gel fluorescence for biochemical analysis.
-
Protocol 2: In Vitro Dual-Labeling of a Single Protein for FRET Analysis
This protocol is adapted from the "dual encoding and labeling (DEAL)" strategy and describes the labeling of a single protein with two different fluorophores for FRET studies.
Workflow Diagram:
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO-PEG3-DBCO | AxisPharm [axispharm.com]
- 3. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG3-TCO Reaction with Tetrazine-Modified Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the bioorthogonal reaction between DBCO-PEG3-TCO and tetrazine-modified molecules. This powerful ligation chemistry, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptional speed, specificity, and biocompatibility, making it an invaluable tool for a wide range of applications in bioconjugation, drug delivery, and diagnostics.
Introduction to TCO-Tetrazine Ligation
The reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine is a cornerstone of bioorthogonal "click chemistry".[1][2] This reaction is characterized by its extremely rapid kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations.[3][4] The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1] The this compound linker is a heterobifunctional reagent featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a TCO group for ligation with tetrazines. The hydrophilic three-unit polyethylene glycol (PEG3) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.
Quantitative Data: Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the substituents on both the TCO and tetrazine rings, as well as the reaction conditions. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups decrease it but can improve stability. The strain of the TCO ring is also a critical factor, with more strained derivatives exhibiting faster kinetics.
Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | PBS, pH 7.4, 37°C |
| TCO | 3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tet) | ~1000 | Aqueous buffer |
| TCO | 3-phenyl-1,2,4,5-tetrazine (H-Tet) | up to 30,000 | Aqueous buffer |
| TCO | Unsubstituted tetrazine | 26,000 ± 500 | PBS, 37°C |
| TCO-OH | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | 210 | PBS, pH 7.4, 37°C |
| sTCO | Methyl-tetrazine derivatives | Varies (see source for details) | PBS, pH 7.4 |
| TCO | 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 10 (with BCN) | MeOH |
| TCO | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 125 (with BCN) | MeOH |
| TCO | General Range | > 800 | General |
Note: The specific reactivity of the TCO moiety in this compound will be comparable to other TCO derivatives, but exact rates should be determined empirically for specific applications.
Experimental Protocols
Here we provide detailed protocols for common applications of the TCO-tetrazine ligation.
General Workflow for Bioconjugation
The fundamental workflow for using this compound to link a tetrazine-modified molecule to an azide-modified molecule is a two-step process. First, the DBCO end of the linker reacts with the azide-modified molecule. The resulting TCO-functionalized molecule is then reacted with the tetrazine-modified molecule. Alternatively, if creating a conjugate between two tetrazine-modified molecules, a homo-bifunctional TCO-linker would be used.
Protocol for Protein-Protein Conjugation
This protocol describes the crosslinking of two different proteins (Protein A and Protein B) that have been previously functionalized with tetrazine moieties using a homobifunctional TCO linker (e.g., TCO-PEG3-TCO where the DBCO is replaced with another TCO). For using the heterobifunctional this compound, one protein would need to be azide-functionalized.
Materials:
-
Tetrazine-functionalized Protein A (in amine-free buffer, e.g., PBS pH 7.4)
-
Tetrazine-functionalized Protein B (in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEGn-TCO linker (e.g., TCO-PEG3-TCO)
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF)
-
Desalting spin columns for buffer exchange and purification
-
SDS-PAGE analysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the TCO-PEGn-TCO linker in DMSO or DMF immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine equimolar amounts of Tetrazine-Protein A and Tetrazine-Protein B.
-
Add 0.5 molar equivalents of the TCO-PEGn-TCO stock solution to the protein mixture. This stoichiometry is a starting point and may require optimization to minimize the formation of homodimers.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 30 minutes to 2 hours at 4°C. The progress of the reaction can often be monitored by the disappearance of the characteristic reddish-purple color of the tetrazine.
-
-
Purification:
-
Remove unreacted linker and any unconjugated proteins using size-exclusion chromatography (SEC) or desalting spin columns.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. A new band at a higher molecular weight corresponding to the Protein A-Linker-Protein B conjugate will indicate a successful crosslinking reaction.
-
Protocol for Antibody-Drug Conjugate (ADC) Preparation via Pre-targeting
This protocol outlines a pre-targeting strategy for ADC formation, where a TCO-modified antibody is first administered and allowed to localize to the target, followed by the administration of a tetrazine-modified drug.
Materials:
-
TCO-modified antibody (prepared by reacting an antibody with a TCO-NHS ester)
-
Tetrazine-modified small molecule drug
-
Physiologically compatible buffer (e.g., PBS)
Procedure:
-
Preparation of TCO-Antibody:
-
Functionalize the antibody with TCO groups by reacting it with an excess of a TCO-NHS ester in an amine-free buffer (e.g., PBS, pH 7.5).
-
Purify the TCO-modified antibody using a desalting column to remove excess TCO-NHS ester.
-
Characterize the degree of labeling (DOL) using mass spectrometry.
-
-
In Vitro Validation (Optional but Recommended):
-
Culture target cells that express the antigen for the antibody.
-
Incubate the cells with the TCO-antibody.
-
Wash the cells to remove unbound antibody.
-
Add the tetrazine-modified drug and incubate.
-
Analyze drug efficacy or localization via appropriate assays.
-
-
In Vivo Administration (Pre-clinical model):
-
Administer the TCO-modified antibody to the animal model. Allow sufficient time for the antibody to accumulate at the target site and for unbound antibody to clear from circulation (typically 24-72 hours).
-
Administer the tetrazine-modified drug. The drug will rapidly react with the TCO-antibody localized at the target site.
-
Monitor for therapeutic effect and biodistribution.
-
Troubleshooting
Table 2: Common Issues and Solutions in TCO-Tetrazine Ligations
| Issue | Possible Cause | Recommended Solution |
| Low Reaction Yield | Degraded reagents | Use fresh reagents. Store TCO derivatives protected from light and at low temperatures. Prepare tetrazine solutions fresh. |
| Steric hindrance | Incorporate a longer PEG spacer in the TCO or tetrazine linker. | |
| Incorrect stoichiometry | Optimize the molar ratio of reactants. A slight excess (1.05-1.5 fold) of the tetrazine component is often beneficial. | |
| No or Slow Reaction | Inactive TCO on antibody | The hydrophobic TCO can be masked by the antibody. Use a hydrophilic PEG linker to attach the TCO to the antibody to improve reactivity. |
| Incorrect buffer pH | Ensure the reaction buffer is within the optimal pH range (typically 6.5-7.5). | |
| Precipitation of Product | Poor solubility | Use linkers with longer PEG chains to enhance aqueous solubility. Keep the concentration of organic solvents (e.g., DMSO) low in the final reaction mixture. |
Mandatory Visualizations
Conclusion
The this compound linker, in conjunction with tetrazine-modified molecules, provides a robust and versatile platform for a multitude of applications in biomedical research and drug development. The exceptionally fast, catalyst-free, and bioorthogonal nature of the TCO-tetrazine ligation enables the precise and efficient construction of complex biomolecular architectures in both in vitro and in vivo settings. By understanding the reaction kinetics and following optimized protocols, researchers can effectively leverage this powerful chemical tool to advance their scientific goals.
References
Purification of Dbco-PEG3-TCO Conjugates by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, the use of heterobifunctional linkers is paramount for the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles. The Dbco-PEG3-TCO linker is a prime example of such a reagent, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC) and a trans-cyclooctene (TCO) moiety for rapid tetrazine ligation.[1] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2]
Following a conjugation reaction, the purification of the desired product from unreacted starting materials and byproducts is a critical step to ensure the efficacy and safety of the final bioconjugate.[3] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for the purification of these conjugates due to its high resolution and reproducibility.[4]
This document provides detailed application notes and protocols for the purification of this compound conjugates using HPLC.
Physicochemical Properties and Quality Control Parameters
The successful purification and application of this compound conjugates rely on the careful monitoring of their physicochemical properties.
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry (e.g., ESI-MS) | Corresponds to the theoretical mass |
| Purity | RP-HPLC | ≥95% |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Conforms to expected structure |
| Appearance | Visual Inspection | Colorless to slightly yellow oil |
| Solubility | Visual Inspection | Soluble in DMSO, DMF, DCM, THF, Chloroform |
HPLC Purification Data Summary
The following table summarizes typical quantitative data obtained from the purification of PEGylated and DBCO-containing molecules using preparative RP-HPLC. These values can be considered as expected benchmarks for the purification of this compound conjugates.
| Parameter | HPLC Method | Column Type | Purity Achieved | Recovery/Yield | Reference |
| Purity of a DBCO-PEG conjugate | Preparative RP-HPLC | C18 | >98% | 93% | |
| Purity of PEG derivatives | Preparative Chromatography | Polystyrene-divinylbenzene | >99% | Not specified | |
| Purity of a DBCO-PEG4-DBCO linker | HPLC | Not specified | ≥98% | Not specified |
Experimental Protocols
Sample Preparation
Prior to HPLC purification, it is essential to properly prepare the crude reaction mixture containing the this compound conjugate.
-
Reaction Quenching (if necessary): Depending on the specific conjugation chemistry employed, the reaction may need to be quenched. For many click chemistry reactions, this step is not required due to the high specificity of the reaction.
-
Solvent Removal: If the reaction was performed in a high-boiling point organic solvent (e.g., DMF, DMSO), it is advisable to remove the solvent under vacuum (e.g., using a rotary evaporator or lyophilizer).
-
Reconstitution: Reconstitute the crude sample in a solvent compatible with the initial mobile phase of the HPLC method. A common choice is a mixture of the mobile phases A and B, or a solvent like acetonitrile. The concentration should be approximately 1 mg/mL.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Preparative RP-HPLC Protocol
This protocol provides a general method for the purification of this compound conjugates. Optimization may be required based on the specific properties of the conjugate and the available HPLC system.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A C18 reversed-phase column is a suitable starting point. For larger scale purifications, a column with a larger diameter and particle size should be used.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Detection Wavelength: 254 nm and 280 nm are commonly used. The DBCO moiety has a characteristic absorbance around 309 nm which can also be monitored.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column) |
| Injection Volume | Dependent on column loading capacity |
| Column Temperature | Ambient or slightly elevated (e.g., 40 °C) |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. |
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program to separate the components of the mixture.
-
Monitor the chromatogram and collect the fractions corresponding to the peak of the desired this compound conjugate.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound Purification.
Caption: Components of HPLC Purification.
References
Troubleshooting & Optimization
troubleshooting low yield in Dbco-peg3-tco reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during bioconjugation reactions involving the heterobifunctional DBCO-PEG3-TCO linker.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary reactions?
This compound is a heterobifunctional crosslinker used in bioconjugation. It features two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG3) spacer.[1] The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2] The two reactive ends are:
-
Dibenzocyclooctyne (DBCO): This group reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction is highly specific and biocompatible.
-
trans-Cyclooctene (TCO): This group reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC.
Q2: My overall reaction yield is low. Where should I start troubleshooting?
When experiencing low yield, it is crucial to systematically investigate each stage of the reaction. Begin by verifying the integrity and reactivity of your starting materials (the azide- or tetrazine-labeled biomolecules and the this compound linker). Then, scrutinize the reaction conditions for each step (SPAAC and iEDDA), as they have different optimization parameters. Finally, evaluate your purification methods to ensure you are not losing the product during isolation.
Q3: What are the optimal reaction conditions for the DBCO-azide (SPAAC) reaction?
While specific applications may require optimization, general guidelines for the SPAAC reaction are as follows:
-
Buffer: Use non-amine and azide-free buffers, such as PBS (phosphate-buffered saline), at a pH between 7 and 9.
-
Molar Ratio: Employ a 1.5 to 10-fold molar excess of one of the coupling partners to drive the reaction to completion.
-
Temperature and Time: The reaction can be incubated for 4-12 hours at room temperature or overnight at 4°C. For potentially slow reactions, the temperature can be increased to 37°C.
-
Concentration: Higher concentrations of reactants generally lead to more efficient conjugation.
Q4: What are the optimal reaction conditions for the TCO-tetrazine (iEDDA) reaction?
The TCO-tetrazine ligation is known for its speed.
-
Buffer: A common buffer is phosphate-buffered saline (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). It is critical to avoid buffers containing thiols (like DTT) or azides.
-
Molar Ratio: A small molar excess (e.g., 1.1 to 5-fold) of the tetrazine-labeled molecule is often sufficient.
-
Temperature and Time: The reaction is typically very rapid, often completing within 30-60 minutes at room temperature.
Q5: How can I confirm my starting biomolecules are properly labeled?
Confirming the successful labeling of your biomolecules with azide or tetrazine groups before starting the crosslinking reaction is critical. The degree of labeling can be assessed using techniques such as MALDI-TOF mass spectrometry to detect the mass shift corresponding to the added functional group.
Q6: My TCO-tetrazine reaction is failing. What is the most likely cause?
The most common cause of failure in this reaction is the inactivation of the TCO group. The reactive trans-cyclooctene can isomerize to the non-reactive cis-cyclooctene. This isomerization is often catalyzed by thiols, which may be present in reducing agents like DTT. Additionally, when conjugated to large proteins like antibodies, the hydrophobic TCO group can be "masked" through interactions with the protein, rendering it inaccessible.
Q7: Can I use reducing agents like DTT or TCEP with my TCO linker?
Thiol-based reducing agents like dithiothreitol (DTT) should be avoided as they can promote the isomerization of TCO to its inactive form, leading to low or no yield. If a reducing agent is necessary (e.g., to cleave disulfide bonds in an antibody), it is recommended to use a non-thiol-based agent like TCEP. The best practice is to perform the reduction step first, completely remove the reducing agent using a desalting column or spin filtration, and only then add the TCO-containing linker.
Q8: How should I handle and store the this compound linker?
The linker should be stored at -20°C and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the reagent. For consistent results, use fresh aliquots of the linker.
Troubleshooting Guide
Issue 1: Low or No Yield in DBCO-Azide Conjugation
| Possible Cause | Recommended Solution |
| Degradation of DBCO Reagent | Use a fresh aliquot of the this compound linker. Ensure it has been stored properly at -20°C and protected from light. |
| Inactive Azide-Modified Molecule | Confirm that your biomolecule has been successfully labeled with an azide group using an appropriate analytical method like mass spectrometry. |
| Suboptimal Reaction Conditions | Optimize reaction buffer (use non-amine buffers like PBS, pH 7-9), increase reactant concentrations, and adjust incubation time or temperature (4-12h at RT, or up to 37°C). |
| Incorrect Molar Ratio | Use a 1.5 to 10-fold molar excess of either the DBCO or azide component to push the reaction equilibrium towards the product. |
| Side Reactions with Thiols | DBCO can react with free thiols. If your buffer contains thiol-containing reagents (e.g., DTT), remove them prior to adding the DBCO-linker. |
Issue 2: Low or No Yield in TCO-Tetrazine Conjugation
| Possible Cause | Recommended Solution |
| TCO Isomerization/Degradation | This is a primary cause of failure. Avoid thiol-containing reducing agents (e.g., DTT). If a reduction step is necessary, perform it and then remove the reducing agent completely before adding the TCO-linker. Use fresh linker and store it properly. |
| Inactive Tetrazine-Modified Molecule | Verify the successful labeling of your biomolecule with the tetrazine moiety using an appropriate analytical method. |
| Steric Hindrance or "Masking" | The PEG3 spacer is designed to reduce steric hindrance, but it can still be a factor with large biomolecules. Studies have shown that hydrophilic PEG linkers can help prevent the TCO group from being "masked" by hydrophobic interactions with the antibody. |
| Insufficient Incubation Time | While the reaction is typically fast, some sterically hindered systems may benefit from longer incubation times (e.g., increase from 60 minutes to 2-4 hours). |
Quantitative Data Summary
Table 1: Comparison of SPAAC and iEDDA Bioorthogonal Reactions
| Feature | SPAAC (DBCO + Azide) | iEDDA (TCO + Tetrazine) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Reactants | Dibenzocyclooctyne (DBCO), Azide | trans-Cyclooctene (TCO), Tetrazine |
| Reaction Rate (k) | ~1 M⁻¹s⁻¹ | ~1 to 10⁶ M⁻¹s⁻¹ |
| Catalyst Required | No (Copper-free) | No |
| Key Advantage | High stability of reactants | Exceptionally fast kinetics |
| Common Pitfall | Slower kinetics compared to iEDDA | TCO instability (isomerization) |
Table 2: Recommended Reaction Parameters for this compound Conjugations
| Parameter | SPAAC (DBCO-Azide) | iEDDA (TCO-Tetrazine) |
| pH | 7.0 - 9.0 | ~7.5 |
| Temperature | 4°C - 37°C | Room Temperature (or 4°C) |
| Duration | 4 - 12 hours (or overnight at 4°C) | 30 - 60 minutes |
| Molar Excess | 1.5 - 10 fold | 1.1 - 5 fold |
| Buffer Considerations | Avoid amine-containing buffers | Avoid thiol- and azide-containing buffers |
Experimental Protocols
Protocol 1: General Two-Step Conjugation Using this compound
This protocol describes the conjugation of an azide-modified protein (Protein-N₃) to a tetrazine-modified protein (Protein-Tz).
Step A: DBCO-Azide Conjugation (SPAAC)
-
Preparation: Prepare the azide-containing protein (Protein-N₃) in an azide-free reaction buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Dissolve the this compound linker in an anhydrous solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation: Add a 5 to 10-fold molar excess of the this compound solution to the Protein-N₃ solution.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess, unreacted this compound linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging the buffer back to PBS, pH 7.4. The resulting product is Protein-TCO.
Step B: TCO-Tetrazine Conjugation (iEDDA)
-
Preparation: Prepare the tetrazine-labeled protein (Protein-Tz) in a compatible buffer (e.g., PBS, pH 7.4).
-
Conjugation: Mix the purified Protein-TCO from Step A with the Protein-Tz. A 1.1 to 5-fold molar excess of the tetrazine protein can be used to ensure all TCO sites react.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Analysis & Purification: The final conjugate is now ready for use or further purification. Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight conjugate. If necessary, purify the final conjugate from any remaining unreacted protein using size-exclusion chromatography (SEC).
Visualizations
Caption: Dual reaction mechanism of the this compound linker.
Caption: General experimental workflow for a two-step bioconjugation.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Optimizing Dbco-peg3-tco Conjugation Efficiency
Welcome to the technical support center for Dbco-peg3-tco conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing conjugation efficiency and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
This compound is a heterobifunctional crosslinker used in bioconjugation, a key process in drug development and research.[1][2][3] It contains two distinct reactive groups:
-
A Dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4]
-
A trans-Cyclooctene (TCO) group, which reacts with tetrazine-functionalized molecules through an inverse-electron demand Diels-Alder (IEDDA) reaction.
The polyethylene glycol (PEG3) spacer is hydrophilic, which helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the conjugate. This linker is commonly used for creating antibody-drug conjugates (ADCs), fluorescent imaging probes, and other complex biomolecular assemblies.
Q2: What are the key advantages of using this compound for conjugation?
The use of this compound offers several advantages rooted in "click chemistry":
-
Biocompatibility : Both SPAAC and IEDDA reactions can proceed under mild, aqueous conditions (e.g., physiological pH and temperature) without the need for a toxic copper catalyst, making them ideal for use with sensitive biological samples and in living systems.
-
High Specificity and Orthogonality : The DBCO/azide and TCO/tetrazine reaction pairs are highly selective for each other and do not typically react with other functional groups found in biological systems, allowing for precise and controlled conjugation.
-
Extremely Fast Kinetics : The IEDDA reaction between TCO and tetrazine is known for its exceptionally high reaction rates, which allows for rapid conjugation even at low concentrations.
Q3: What are the main factors that influence the efficiency of the TCO-tetrazine (IEDDA) reaction?
Several factors can impact the kinetics and overall success of the IEDDA ligation:
-
Reactivity of the Tetrazine : The substituents on the tetrazine ring play a crucial role. Electron-withdrawing groups generally increase the reaction rate but can decrease the stability of the tetrazine in aqueous solutions.
-
Stability of the TCO : The trans-isomer of cyclooctene is highly reactive, but it can isomerize to the much less reactive cis-cyclooctene (CCO). This isomerization can be promoted by exposure to light, acidic conditions, or the presence of thiols (e.g., DTT).
-
Solvent : Protic solvents, especially water, are known to accelerate the IEDDA reaction. For reactants with poor aqueous solubility, the use of a minimal amount of an organic co-solvent like DMSO or DMF may be necessary.
-
Steric Hindrance : Bulky molecules near the TCO or tetrazine moieties can physically impede the reaction, slowing it down. The integrated PEG spacer in the this compound linker helps to mitigate this.
Q4: How can I monitor the progress of my conjugation reaction?
You can monitor the reaction using several analytical techniques:
-
UV-Vis Spectroscopy : The disappearance of the characteristic color and absorbance of the tetrazine (typically between 510-550 nm) can be tracked over time to monitor the reaction's progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is a powerful method to confirm the formation of the desired conjugate by detecting the expected mass shift. It can also be used to quantify the remaining reactants and the product formed.
-
SEC-HPLC (Size-Exclusion High-Performance Liquid Chromatography) : This technique separates molecules by size and can be used to resolve the starting materials from the larger conjugated product.
-
SDS-PAGE : For protein conjugations, a noticeable band shift on the gel will indicate the successful attachment of other molecules, confirming the increase in molecular weight.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Degradation/Instability of Reactants | TCO Isomerization : TCO can isomerize to its unreactive cis-form. Protect TCO-containing reagents from light and avoid prolonged exposure to acidic conditions or thiol-based reducing agents like DTT. Store stock solutions at -20°C or below. Tetrazine Instability : Electron-poor tetrazines can be susceptible to degradation in aqueous media. Use freshly prepared solutions for best results. |
| Poor Solubility of Reactants | One or both of your molecules may not be sufficiently soluble in the reaction buffer, leading to a heterogeneous mixture and slow reaction rates. • The PEG3 linker in this compound enhances water solubility. • If solubility issues persist, consider adding a small amount of a water-miscible organic co-solvent such as DMSO or DMF. Be cautious, as high concentrations can denature proteins. |
| Steric Hindrance | The reactive sites on your biomolecules may be sterically blocked. • The this compound linker's PEG spacer is designed to reduce steric hindrance. • For particularly bulky molecules, consider synthesizing a custom linker with a longer PEG chain. Research has shown that longer PEG linkers can improve reactivity by preventing the reactive moiety from being masked by the biomolecule. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent. • Accurately quantify your starting materials using a reliable method like UV-Vis spectroscopy. • While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5-2 equivalents) of the less critical or more stable component can help drive the reaction to completion. |
| Suboptimal Reaction Conditions | The reaction kinetics may be too slow under your current conditions. • pH : While the reaction is generally not highly pH-sensitive, extreme pH values can damage your biomolecules. A pH range of 6.5-7.5 is generally well-tolerated. • Temperature : Reactions are typically performed at room temperature or 4°C. Increasing the temperature can enhance the reaction rate, but this must be balanced with the thermal stability of your biomolecules. |
| Presence of Competing Substances | Buffers containing azides or sulfhydryls (like DTT) should be avoided as they can interfere with the conjugation chemistry. • If a reducing agent is needed for your protein (e.g., to reduce disulfide bonds), use a non-thiol-based agent like TCEP. Alternatively, perform the reduction step first, and then remove the reducing agent completely using a desalting column before adding the TCO-containing linker. |
Issue 2: Inconsistent Conjugation Results
| Possible Cause | Recommended Solution(s) |
| Variable Reagent Quality | The purity and stability of your this compound linker and other reagents can vary between batches or due to improper storage. • Purchase reagents from a reputable supplier. • Aliquot stock solutions upon arrival and store them under the recommended conditions (e.g., -20°C, protected from light) to avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Timing | The extent of potential reagent degradation (e.g., TCO isomerization) is time-dependent. • Standardize all incubation times precisely across your experiments. • Prepare fresh solutions immediately before use and proceed with the conjugation promptly after any prerequisite steps, such as buffer exchange or removal of reducing agents. |
Experimental Protocols
Protocol 1: General Two-Step Protein-Molecule Conjugation
This protocol describes a general workflow for conjugating an azide-modified protein to a tetrazine-modified small molecule using the this compound linker.
Step 1: Reaction of Azide-Protein with this compound
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Reagent Preparation :
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Ensure your azide-functionalized protein is in an appropriate amine-free and sulfhydryl-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF immediately before use.
-
-
Reaction Setup :
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In a microcentrifuge tube, mix the azide-protein with a molar excess (e.g., 5-10 fold) of the this compound stock solution. The excess linker favors the formation of the mono-conjugated intermediate.
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Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.
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-
Purification :
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Remove the excess, unreacted this compound linker using a desalting spin column or size-exclusion chromatography (SEC). This step is critical to prevent the linker from reacting with your second molecule in the next step.
-
Step 2: Reaction of TCO-Protein Intermediate with Tetrazine-Molecule
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Reagent Preparation :
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Prepare a solution of your tetrazine-functionalized molecule in a compatible buffer.
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-
Reaction Setup :
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Mix the purified TCO-labeled protein intermediate with a slight molar excess (e.g., 1.5-5 fold) of the tetrazine-molecule.
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Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is often visibly complete when the characteristic color of the tetrazine disappears.
-
-
Final Purification & Analysis :
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Purify the final conjugate to remove any unreacted tetrazine-molecule using SEC or dialysis.
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Analyze the final product using SDS-PAGE to visualize the mass shift and use LC-MS to confirm the final molecular weight.
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Visualized Workflows and Logic
Caption: Experimental workflow for a two-step conjugation using a this compound linker.
Caption: Troubleshooting flowchart for low yield in this compound conjugation reactions.
References
preventing Dbco-peg3-tco side reactions and byproducts
Welcome to the technical support center for the Dbco-peg3-tco heterobifunctional linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker?
A1: this compound is a heterobifunctional linker that enables the sequential and orthogonal conjugation of two different molecules. The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the trans-cyclooctene (TCO) group reacts with tetrazine-functionalized molecules through the inverse-electron-demand Diels-Alder (iEDDA) reaction. The PEG3 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[1][2][3]
Q2: What are the main stability concerns for the this compound linker?
A2: The primary stability concerns are the potential for the TCO group to isomerize to its inactive cis-cyclooctene (CCO) form and the reactivity of the DBCO group with thiols. The PEG linker itself is generally stable. TCO isomerization can be catalyzed by thiols and certain components in cell culture media.[4][5]
Q3: Can I use reducing agents like DTT or TCEP with my this compound conjugate?
A3: Caution is advised when using reducing agents. Thiol-containing reducing agents like dithiothreitol (DTT) can promote the isomerization of the TCO group to its inactive form. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is generally a safer alternative, though its compatibility should be tested for your specific application. It is best to perform reduction steps separately and remove the reducing agent before introducing the TCO-containing linker.
Q4: My protein is aggregating after conjugation with a DBCO-containing molecule. What is the cause and how can I prevent it?
A4: Protein aggregation is a common issue when using DBCO-NHS esters for conjugation and is often caused by the hydrophobicity of the DBCO moiety. To prevent aggregation, you can optimize the molar ratio of the DBCO reagent to your protein, use a lower protein concentration, or add stabilizing excipients to your buffer. The hydrophilic PEG spacer in this compound helps to mitigate this issue.
Q5: What are the typical byproducts of the DBCO-azide and TCO-tetrazine reactions?
A5: Both the SPAAC (DBCO + azide) and iEDDA (TCO + tetrazine) reactions are highly specific and are considered "click" reactions, meaning they generally do not produce significant byproducts. The iEDDA reaction releases nitrogen gas as its only byproduct.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inactive TCO moiety due to isomerization | Avoid prolonged exposure to thiol-containing reagents. If a reduction step is necessary, perform it before conjugation and remove the reducing agent. Consider using the non-thiol reducing agent TCEP. Store the linker under recommended conditions to prevent degradation. |
| Side reaction of DBCO with thiols | If your protein has free cysteines, consider blocking them with a thiol-reactive reagent like N-ethylmaleimide (NEM) before conjugation with the DBCO moiety. The reaction of DBCO with thiols is generally much slower than with azides. |
| Hydrolysis of NHS ester (if using an NHS-ester activated molecule) | Prepare NHS ester solutions fresh in anhydrous DMSO or DMF. Perform conjugations in an amine-free buffer at a pH between 7.2 and 8.5. |
| Steric hindrance | The PEG3 spacer is designed to reduce steric hindrance. If you are conjugating very large molecules, consider a longer PEG spacer. |
Issue 2: Protein Aggregation During Conjugation
| Potential Cause | Recommended Solution |
| Hydrophobicity of the DBCO group | Optimize the molar excess of the DBCO-containing reagent; start with a lower ratio (e.g., 3:1 or 5:1). Reduce the protein concentration during the conjugation reaction. The PEG3 spacer in this compound helps to increase the hydrophilicity of the conjugate. |
| Suboptimal buffer conditions | Ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability. Consider adding stabilizing excipients such as arginine or glycerol. |
| Over-labeling of the protein | Reduce the molar ratio of the labeling reagent to the protein to achieve a lower degree of labeling. |
Quantitative Data Summary
Table 1: Stability of TCO Moiety in the Presence of Reducing Agents
| Reducing Agent | Concentration | Effect on TCO Moiety | Recommendation |
| DTT | 10-50 mM | Promotes isomerization to inactive cis-cyclooctene (CCO). | Avoid use. If necessary, remove completely before adding the TCO-containing molecule. |
| TCEP | 1-10 mM | Generally more compatible as it is a non-thiol reducing agent. | Preferred reducing agent, but compatibility should be tested for each specific application. |
Note: The data above is based on studies with TCO derivatives and serves as a guideline. It is recommended to perform stability tests under your specific experimental conditions.
Table 2: Second-Order Rate Constants of Bioorthogonal Reactions
| Reaction | Reactants | Approximate Second-Order Rate Constant (k₂) in M⁻¹s⁻¹ |
| iEDDA | TCO + Tetrazine | 10³ - 10⁶ |
| SPAAC | DBCO + Azide | ~1 |
Note: Reaction rates can vary depending on the specific derivatives and reaction conditions.
Experimental Protocols
Protocol 1: Sequential Conjugation of Two Proteins (Protein A and Protein B) using this compound
This protocol assumes Protein A is azide-functionalized and Protein B is tetrazine-functionalized.
Step 1: Conjugation of Azide-Protein A with this compound
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Reagent Preparation:
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Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
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Prepare azide-functionalized Protein A in an amine-free and thiol-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
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Conjugation Reaction:
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Add a 5- to 10-fold molar excess of the this compound stock solution to the Protein A solution.
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Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
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Purification:
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Remove excess, unreacted this compound using size-exclusion chromatography (SEC) or a desalting column equilibrated with the appropriate buffer.
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Characterization (Optional but Recommended):
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Confirm the successful conjugation of the linker to Protein A using MALDI-TOF mass spectrometry (expect a mass shift corresponding to the linker) or SDS-PAGE (expect a slight increase in molecular weight).
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Step 2: Conjugation of TCO-Linker-Protein A with Tetrazine-Protein B
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Reagent Preparation:
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Prepare the purified TCO-linker-Protein A conjugate from Step 1 in a suitable buffer (e.g., PBS, pH 7.4).
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Prepare tetrazine-functionalized Protein B in the same buffer.
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Conjugation Reaction:
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Add a 1.5- to 3-fold molar excess of tetrazine-Protein B to the TCO-linker-Protein A solution.
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The reaction is typically rapid and can be incubated for 1-2 hours at room temperature.
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-
Purification:
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Purify the final conjugate (Protein A-linker-Protein B) using SEC to remove any unreacted Protein B.
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-
Analysis:
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Analyze the final conjugate by SDS-PAGE to visualize the formation of the higher molecular weight product. Further characterization can be performed by mass spectrometry.
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Protocol 2: Assessing TCO Stability in the Presence of a Reducing Agent
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Reagent Preparation:
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Prepare a stock solution of this compound in DMSO.
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Prepare solutions of the reducing agent (e.g., DTT or TCEP) at various concentrations in a suitable buffer (e.g., PBS, pH 7.4).
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Incubation:
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Add the this compound to each reducing agent solution to a final concentration of approximately 1 mM.
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Incubate the samples at room temperature.
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Time-Course Analysis:
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At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each reaction.
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Analyze the aliquots by RP-HPLC, monitoring the peak corresponding to the active TCO-linker. A decrease in the peak area over time indicates degradation or isomerization.
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-
Data Analysis:
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Plot the percentage of remaining active TCO-linker against time to determine the stability under each condition.
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Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Dbco-peg3-tco stability issues and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DBCO-PEG3-TCO. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions depending on its form (powder or in solvent).[1] Always protect the product from light and moisture.[2]
Q2: How stable is the TCO (trans-cyclooctene) group in aqueous solutions?
The TCO group is the more sensitive moiety in the this compound linker. Its primary stability concern is the isomerization from the reactive trans-cyclooctene to the unreactive cis-cyclooctene (CCO) form. This isomerization can be catalyzed by various factors, including exposure to thiols. While some TCO derivatives can be stable in aqueous buffers for weeks at 4°C, others have a short half-life and are not recommended for long-term storage in solution.[3][4]
Q3: How stable is the DBCO (dibenzocyclooctyne) group?
The DBCO group is generally more stable than the TCO group. It is thermally stable and highly reactive towards azides.[5] DBCO-modified proteins have been shown to lose only 3-5% of their reactivity after 4 weeks of storage at 4°C or -20°C. However, for long-term storage of DBCO-conjugated molecules, it is advisable to avoid buffers containing azides or thiols. Some studies have also indicated that DBCO can be unstable in the presence of the reducing agent TCEP over a 24-hour period.
Q4: Can I use reducing agents like DTT or TCEP with this compound?
Caution is advised when using reducing agents. Thiol-containing reducing agents like dithiothreitol (DTT) are known to promote the isomerization of the TCO group to its inactive CCO form. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is generally considered a safer alternative, though some instability of the DBCO group has been reported with prolonged exposure to TCEP. For applications requiring the reduction of disulfide bonds (e.g., in antibodies), it is highly recommended to perform the reduction and subsequent removal of the reducing agent before adding the this compound linker.
Q5: What is the role of the PEG3 spacer in this compound?
The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the linker in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the molecules being conjugated. This can lead to improved reaction efficiency.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Summary of Moiety Stability and Incompatibilities
| Moiety | Key Stability Concern | Known Incompatibilities | General Recommendations |
| TCO | Isomerization to inactive cis-cyclooctene (CCO). | Thiol-containing reducing agents (e.g., DTT). | Prepare solutions fresh. Avoid prolonged storage in solution. Perform conjugation immediately after removing any reducing agents. |
| DBCO | Generally stable. | Prolonged exposure to TCEP (over 24h). Buffers containing azides or thiols for long-term storage of conjugates. | Use non-amine containing buffers at pH 7-9 for conjugation. |
Troubleshooting Guides
Issue: Low or No Conjugation Yield
Low or no conjugation yield is a common issue that can often be traced back to the stability of the TCO moiety. This guide will help you troubleshoot potential causes.
Mandatory Visualizations
Factors Affecting this compound Stability
This diagram illustrates the key factors that can negatively impact the stability of the DBCO and TCO moieties.
References
Technical Support Center: Optimizing Dbco-peg3-tco Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving the heterobifunctional Dbco-peg3-tco linker. This linker possesses two distinct bioorthogonal reactive handles: a dibenzocyclooctyne (DBCO) group for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and a trans-cyclooctene (TCO) group for inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[1][2][3] The success of your conjugation strategy depends on understanding the specific impact of experimental conditions, such as pH and temperature, on the intended reaction.
Section 1: DBCO-Azide (SPAAC) Reaction Guide
The SPAAC reaction is a copper-free click chemistry reaction ideal for conjugating a DBCO-containing molecule to an azide-functionalized molecule to form a stable triazole linkage.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for DBCO-azide reactions? A1: DBCO-azide reactions are robust and proceed efficiently under a range of conditions. For optimal results:
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pH: Conjugation is generally favored at a near-neutral to slightly basic pH, typically between 6 and 9. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate at pH 8.0 are commonly used. Studies have shown that higher pH values can increase reaction rates, though this can be buffer-dependent.
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Temperature: The reaction is effective at temperatures ranging from 4°C to 37°C. Higher temperatures accelerate the reaction rate. A common starting point is 4-12 hours at room temperature (20-25°C). For sensitive biomolecules that may be compromised by higher temperatures, the reaction can be performed overnight at 4°C.
Q2: My reaction yield is low. What are the common causes? A2: Low yield in DBCO-azide reactions can be attributed to several factors, including reagent instability, suboptimal reaction conditions, unintended side reactions, or inefficient purification. It is crucial to ensure the DBCO reagent has not degraded and that the buffer composition is free of interfering substances like sodium azide.
Q3: Which solvents are compatible with DBCO click chemistry? A3: These reactions are compatible with a variety of common solvents. For biological applications, aqueous buffers like PBS are preferred. If your DBCO-containing molecule has poor water solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.
Troubleshooting Low Yield in DBCO-Azide Reactions
| Potential Cause | Recommended Troubleshooting Steps |
| Reagent Instability | Use fresh DBCO and azide reagents. DBCO compounds can be susceptible to degradation. |
| Suboptimal Reaction Conditions | Optimize pH (try a range from 7 to 8.5) and temperature (consider incubating at 37°C if biomolecules are stable). Adjust the molar ratio of reactants; a 1.5 to 3-fold molar excess of one component is a common starting point. |
| Interfering Buffer Components | Crucially, do not use buffers containing sodium azide , as it will compete with your azide-functionalized molecule for the DBCO group. |
| Side Reactions | In rare cases, DBCO can react with free thiols. If your protein has accessible cysteine residues, consider capping them prior to the click reaction. |
| Inefficient Purification | Low recovery after purification will result in a low final yield. Evaluate your purification method (e.g., size exclusion chromatography, dialysis) for product loss. |
Visualization: Troubleshooting Workflow for Low Yield
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG3-DBCO | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
avoiding aggregation of proteins during Dbco-peg3-tco labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during DBCO-PEG3-TCO labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during this compound labeling can be attributed to several factors:
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Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic. As more DBCO molecules are conjugated to the protein surface, the overall hydrophobicity of the protein increases, which can lead to intermolecular hydrophobic interactions and subsequent aggregation.
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High Molar Excess of Labeling Reagent: Using a large molar excess of the this compound reagent can lead to over-labeling of the protein. This not only increases the surface hydrophobicity but can also lead to the precipitation of the reagent itself, which can co-precipitate the protein.[1]
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Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the pH, ionic strength, and composition of the buffer.[2] If the buffer conditions are not optimal for a specific protein, it can lead to partial unfolding and exposure of hydrophobic regions, promoting aggregation even before the addition of the labeling reagent.
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High Protein Concentration: At high concentrations, the proximity of protein molecules to each other increases the likelihood of intermolecular interactions and aggregation.[3][4]
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Presence of Reducing Agents: While often necessary for other experimental steps, reducing agents like DTT or BME should be used with caution as they can interfere with certain labeling chemistries and potentially impact protein stability.
Q2: How does the PEG spacer in this compound help in preventing aggregation?
The polyethylene glycol (PEG) spacer in the this compound linker plays a crucial role in mitigating aggregation.[5] The hydrophilic nature of the PEG chain increases the overall solubility of the labeled protein in aqueous buffers. It also acts as a steric shield, minimizing non-specific hydrophobic interactions between protein molecules that can lead to aggregation.
Q3: What is the recommended molar excess of this compound to protein?
The optimal molar excess of this compound to protein is a critical parameter to control and often requires empirical determination. A general recommendation is to start with a 10- to 20-fold molar excess for protein concentrations around 1-5 mg/mL. For higher protein concentrations, it is advisable to use a lower molar excess (e.g., 5- to 10-fold) to minimize the risk of aggregation. Over-labeling should be avoided as it can significantly increase the protein's propensity to aggregate.
Q4: Can the solvent used to dissolve the this compound reagent affect protein stability?
Yes. This compound is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution. It is crucial to minimize the final concentration of the organic solvent in the reaction mixture, as high concentrations can denature the protein and induce aggregation. A final DMSO or DMF concentration of 10% or less is generally recommended.
Q5: What methods can be used to detect and quantify protein aggregation?
Several biophysical techniques can be employed to detect and quantify protein aggregation:
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
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Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or a shift in the main protein peak can indicate aggregation.
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Fluorescence Spectroscopy: Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates. A ThT assay can be used to quantify this type of aggregation.
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UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large, light-scattering aggregates.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving protein aggregation issues during this compound labeling.
Issue: Visible precipitation or cloudiness in the reaction tube.
This is a strong indicator of significant protein aggregation.
dot
Caption: Troubleshooting workflow for visible protein precipitation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | 1. Verify Protein Stability: Before labeling, confirm that your protein is stable and monomeric in the chosen buffer using DLS or SEC. 2. Optimize pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI). 3. Adjust Ionic Strength: Test a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal ionic strength for your protein's solubility. 4. Incorporate Stabilizing Additives: Introduce additives to the buffer to enhance protein stability. (See Table 1 for recommendations). |
| High Molar Excess of DBCO Reagent | 1. Reduce Molar Ratio: Decrease the molar excess of the this compound reagent to protein. Start with a lower ratio (e.g., 5:1) and titrate upwards if labeling efficiency is too low. |
| High Protein Concentration | 1. Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a high final concentration is required, consider concentrating the protein after the labeling and purification steps. |
| Improper Reagent Addition | 1. Slow Addition: Add the this compound stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the reagent and organic solvent. |
Issue: No visible precipitate, but subsequent analysis (e.g., SEC, DLS) shows the presence of aggregates.
This indicates the formation of soluble aggregates.
dot
Caption: Troubleshooting workflow for soluble protein aggregates.
| Potential Cause | Troubleshooting Steps |
| Over-labeling | 1. Titrate Molar Excess: Perform a titration of the this compound reagent to find the lowest molar excess that provides sufficient labeling. 2. Reduce Reaction Time/Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the extent of labeling. |
| Hydrophobic Interactions | 1. Add Solubility Enhancers: Include additives in the reaction buffer that can mask hydrophobic patches and improve solubility. (See Table 1). |
| Inefficient Purification | 1. Immediate Purification: Purify the labeled protein immediately after the reaction to remove unreacted reagent and any small aggregates that may have formed. Size exclusion chromatography is effective for this. |
| Suboptimal Storage | 1. Optimize Storage Buffer: Exchange the labeled protein into a storage buffer that has been optimized for its long-term stability. This may include stabilizing additives. 2. Proper Freezing: For long-term storage, flash-freeze aliquots in a buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions and Additives to Minimize Aggregation
| Parameter | Recommended Range | Rationale and Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations increase reaction efficiency but also the risk of aggregation. If aggregation occurs, reduce the concentration. |
| Molar Excess of this compound | 5- to 20-fold | Start at the lower end of the range to minimize over-labeling and aggregation. May need to be optimized for each protein. |
| Reaction Buffer pH | 7.2 - 8.5 | A slightly alkaline pH is optimal for the reaction of NHS esters (if applicable) with primary amines and helps maintain the nucleophilicity of the amino groups. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to improve protein stability during the labeling reaction. |
| Incubation Time | 1 - 4 hours | Longer incubation times can lead to a higher degree of labeling but also increase the risk of aggregation. |
| Final Organic Solvent (DMSO/DMF) | < 10% (v/v) | High concentrations of organic solvents can denature proteins. |
| Additives | ||
| Glycerol | 5-20% (v/v) | A cryoprotectant and stabilizing osmolyte that can prevent aggregation during the reaction and storage. |
| Arginine | 50-100 mM | Can increase protein solubility by interacting with charged and hydrophobic regions, thereby preventing aggregation. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent aggregation by masking hydrophobic patches. |
| Sugars (e.g., Sucrose, Trehalose) | 50-200 mM | Act as stabilizing osmolytes. |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol provides a general workflow for labeling a protein with the heterobifunctional this compound linker. This assumes the protein will first be modified with an azide group to react with the DBCO moiety of the linker.
dot
Caption: Experimental workflow for protein labeling with this compound.
Materials:
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Protein of interest
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Amine-free buffer (e.g., PBS, pH 7.4)
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Azide-PEG-NHS ester
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Anhydrous DMSO
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This compound
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Desalting columns
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Size Exclusion Chromatography (SEC) system
Procedure:
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Protein Preparation:
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Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
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Azide Modification:
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Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO immediately before use.
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Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the protein solution.
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Incubate for 1 hour at room temperature with gentle mixing.
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Purification of Azide-Modified Protein:
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Remove the excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS.
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This compound Labeling:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Add a 5- to 10-fold molar excess of the this compound solution to the azide-modified protein.
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Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
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Final Purification:
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Purify the final conjugate to remove unreacted this compound using SEC.
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Characterization:
-
Analyze the purified, labeled protein by SDS-PAGE to check for purity and potential aggregation (high molecular weight smears or bands).
-
Confirm successful labeling using mass spectrometry.
-
Assess the aggregation state of the final product using DLS.
-
Protocol 2: Quantification of Protein Aggregation using Dynamic Light Scattering (DLS)
Materials:
-
Labeled protein sample
-
Syringe filters (0.1 or 0.22 µm, low protein binding)
-
DLS cuvettes
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Filter the protein solution through a 0.1 or 0.22 µm low protein-binding syringe filter to remove dust and large particulates.
-
Dilute the sample to a concentration suitable for the DLS instrument (typically 0.1-1.0 mg/mL) using the same buffer it is stored in.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measure the buffer alone as a blank.
-
-
Data Acquisition:
-
Place the cuvette with the protein sample into the instrument.
-
Allow the sample to equilibrate to the instrument temperature for a few minutes.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the size distribution data. A monomodal peak corresponding to the expected size of the monomeric protein indicates a non-aggregated sample.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample, with higher values suggesting aggregation.
-
References
dealing with steric hindrance in Dbco-peg3-tco conjugations
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG3-TCO conjugations, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a problem in DBCO-TCO conjugations?
A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of DBCO-TCO conjugations, if the DBCO (dibenzocyclooctyne) and TCO (trans-cyclooctene) moieties are attached to large or complex biomolecules like antibodies or proteins, their size can physically block the reactive groups from approaching each other.[1] This prevention of interaction leads to significantly lower or no conjugation efficiency.[1] The structure of the molecules, the length and flexibility of the linker, and the specific site of conjugation are all contributing factors.[1]
Q2: What is the specific role of the PEG3 linker in the this compound reagent?
A2: The polyethylene glycol (PEG) spacer serves multiple crucial functions. Its hydrophilic nature enhances the water solubility of the often-hydrophobic DBCO and TCO moieties, which helps to prevent aggregation of conjugated biomolecules.[2][3] Furthermore, the flexible PEG linker acts as a spacer arm, physically separating the bulky biomolecules and minimizing steric hindrance, thereby allowing the DBCO and TCO groups to react more efficiently.
Q3: My conjugation yield is very low. Besides steric hindrance, what are other common causes?
A3: Several factors can lead to low conjugation yield:
-
Reagent Degradation: DBCO reagents, especially DBCO-NHS esters used for initial labeling, are sensitive to moisture and can hydrolyze, becoming inactive. Improper storage can also lead to a loss of reactivity over time. TCO is known to be sensitive to light and can isomerize in the presence of thiols.
-
Suboptimal Reaction Conditions: Factors like incorrect pH, low reactant concentrations, or insufficient incubation time can negatively impact efficiency.
-
Incorrect Stoichiometry: Using a suboptimal molar ratio of the DBCO- and TCO-labeled molecules can limit the reaction. Often, a slight excess (1.5 to 3-fold) of the less critical component is used to drive the reaction to completion.
-
Precipitation: DBCO is hydrophobic. Attaching too many DBCO groups to a protein can cause it to aggregate and precipitate out of solution, halting the reaction.
-
Presence of Interfering Substances: Buffers containing sodium azide must be avoided as the azide will react with the DBCO group.
Q4: How can I confirm that my biomolecules are successfully labeled with DBCO and TCO before the final conjugation step?
A4: Pre-conjugation confirmation is critical. The most direct method is mass spectrometry (MS), which can confirm the mass shift corresponding to the addition of the DBCO or TCO linker. For DBCO, you can also use UV-Vis spectroscopy; the DBCO group has a characteristic absorbance peak around 309 nm, which can be used to determine the degree of labeling (DOL).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Steric Hindrance: Bulky biomolecules are preventing the DBCO and TCO groups from reacting. | The PEG3 linker is designed to reduce steric hindrance, but for very large molecules, consider synthesizing or using a reagent with a longer PEG linker (e.g., PEG12, PEG24). A longer, more flexible spacer provides greater separation and rotational freedom for the reactive moieties. |
| Suboptimal Molar Ratio: The ratio of DBCO-labeled molecule to TCO-labeled molecule is not optimal. | Empirically test different molar ratios. Start with a 1:1 ratio and then try using a slight excess (e.g., 1.5x to 5x) of one component. If one of your biomolecules is more precious, use the other in excess. | |
| Degraded Reagents: The DBCO or TCO moieties have lost reactivity due to improper handling or storage. | Always use fresh or properly stored reagents. Prepare stock solutions of DBCO-NHS esters in anhydrous DMSO or DMF immediately before use. Store all reagents according to the manufacturer's instructions, protected from moisture and light. | |
| Inefficient Reaction Conditions: Incubation time, temperature, or buffer conditions are not optimal. | DBCO-TCO reactions are generally efficient at room temperature (4-12 hours) but can be performed at 4°C overnight. Higher temperatures (e.g., 37°C) can increase the reaction rate. Ensure the reaction is performed in a compatible buffer (e.g., PBS, pH 7.4) and avoid buffers containing azides. | |
| Precipitation/ Aggregation During Reaction | Hydrophobicity of Linker: The introduction of multiple hydrophobic DBCO/TCO groups is causing the protein to aggregate. | The PEG linker enhances hydrophilicity, but if aggregation persists, consider using a DBCO reagent with a longer, more hydrophilic PEG chain. You can also screen different buffer conditions, adding excipients like arginine or glycerol to improve protein stability. |
| High Degree of Labeling (DOL): Too many linker molecules have been attached to the protein surface. | Reduce the molar excess of the DBCO-NHS or TCO-NHS ester used during the initial labeling step to achieve a lower, more controlled DOL. | |
| Difficulty Purifying Final Conjugate | Complex Reaction Mixture: The final mixture contains unreacted starting materials, homodimers, and the desired heterodimer. | Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger conjugated product from smaller, unreacted starting materials and aggregates. Affinity chromatography can also be used if one of the biomolecules has a suitable tag. |
| Non-specific Binding: The conjugate is binding non-specifically to the purification column matrix. | This can be due to the hydrophobicity of the DBCO group. Try increasing the salt concentration or adding a non-ionic detergent (e.g., Tween-20) to the chromatography buffers to reduce non-specific hydrophobic interactions. |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on SPAAC Kinetics
| Parameter | Condition | Effect on Reaction Rate | Reference |
|---|---|---|---|
| Temperature | 25°C vs. 37°C | Higher temperature generally increases the reaction rate. | |
| pH | pH 5 to 10 | Higher pH values (7-9) generally increase reaction rates. | |
| Buffer Type | PBS vs. HEPES | Reaction rates are buffer-dependent. HEPES (pH 7) showed higher rate constants than PBS (pH 7) in one study. |
| Reactant Concentration | Low vs. High | Higher concentrations lead to faster reaction completion. | |
Table 2: Second-Order Rate Constants for Bioorthogonal Reactions
| Reaction Pair | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |
|---|---|---|---|
| Azide-PEG4-acid + DBCO-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C | |
| Tetrazine + TCO-OH | 210 | PBS, pH 7.4, 37°C |
| Azide-Peptide + DBCO | 0.34 | HBS buffer, pH 7.4, 25°C | |
Note: The reaction between TCO and a tetrazine is significantly faster than the SPAAC reaction between DBCO and an azide. This compound is a heterobifunctional linker designed to bridge an azide-modified molecule to a tetrazine-modified molecule.
Experimental Protocols
Protocol: General Two-Step Conjugation via this compound
This protocol describes a general workflow for conjugating an azide-modified biomolecule (Molecule A-N₃) to a tetrazine-modified biomolecule (Molecule B-Tz) using the this compound linker.
Step 1: Reaction of Azide-Modified Molecule with this compound
-
Reagent Preparation:
-
Dissolve your azide-modified molecule (Molecule A-N₃) in an appropriate reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Reaction Setup:
-
Add a 2 to 4-fold molar excess of the this compound solution to the solution of Molecule A-N₃. The final concentration of DMSO should ideally be below 20%.
-
Mix gently by vortexing or pipetting.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification (Intermediate):
-
Remove the excess, unreacted this compound linker. For proteins, a desalting column (spin column) or dialysis is effective. Size-exclusion chromatography (SEC) can also be used.
-
The purified product is Molecule A-DBCO.
-
Step 2: Reaction of Intermediate with Tetrazine-Modified Molecule
-
Reaction Setup:
-
Mix the purified Molecule A-DBCO intermediate with your tetrazine-modified molecule (Molecule B-Tz).
-
A molar ratio of 1:1 is a good starting point, but a slight excess of Molecule B-Tz may improve yield.
-
-
Incubation:
-
The TCO-tetrazine reaction is extremely fast. Incubate at room temperature for 1-2 hours.
-
-
Purification (Final Conjugate):
-
Purify the final conjugate (Molecule A-Linker-Molecule B) from unreacted starting materials.
-
SEC-HPLC is the preferred method as it can separate molecules based on size, allowing for the isolation of the larger, fully conjugated product.
-
-
Analysis and Confirmation:
-
Confirm the final conjugate using SDS-PAGE (will show a band shift corresponding to the increased molecular weight) and Mass Spectrometry (to verify the exact mass of the final product).
-
Visualizations
Caption: Overcoming steric hindrance with a flexible PEG linker.
Caption: Troubleshooting workflow for low-yield DBCO-TCO conjugations.
References
Technical Support Center: Quenching Unreacted DBCO-PEG3-TCO
This technical support center provides researchers, scientists, and drug development professionals with guidance on quenching unreacted DBCO-PEG3-TCO in a reaction mixture. Find troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quenching necessary?
This compound is a heterobifunctional linker molecule used in bioconjugation. It contains two distinct reactive groups: a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) group, connected by a polyethylene glycol (PEG) spacer. The DBCO group reacts with azide-functionalized molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), while the TCO group reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] These reactions are bioorthogonal, meaning they occur with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[1][2]
Quenching is the process of deactivating any unreacted this compound linker after your desired conjugation reaction is complete. This step is crucial to prevent the unreacted linker from participating in unintended side reactions in subsequent experimental steps, which could lead to non-specific labeling, aggregation, or other undesirable outcomes.
Q2: What are the recommended quenching agents for the DBCO and TCO moieties of the linker?
The DBCO and TCO groups are quenched by different reagents due to their distinct reactivities.
-
For the DBCO group: An excess of a small molecule containing an azide group is the most effective quenching agent. Sodium azide is a potent and commonly used quencher for cyclooctynes like DBCO.[3]
-
For the TCO group: An excess of a small molecule containing a tetrazine group is used to quench the TCO moiety.
The bioorthogonal nature of these reactions allows for the selective quenching of each end of the this compound linker without cross-reactivity.
Q3: Can I quench both the DBCO and TCO ends of the linker simultaneously?
In most scenarios, you will have reacted one end of the this compound linker with your molecule of interest. Therefore, you will only need to quench the remaining unreacted end. For example, if you have reacted the DBCO end with an azide-containing protein, you will then need to quench the unreacted TCO end with a tetrazine.
If for some reason you have unreacted bifunctional linker in your reaction mixture where neither end has reacted, you could theoretically quench both ends. However, a more common and practical approach is to perform a purification step (e.g., size-exclusion chromatography) to remove the excess linker before proceeding to the next reaction. If quenching is still desired, a sequential quenching strategy is recommended.
Troubleshooting Guides
Issue 1: Incomplete Quenching of the TCO Moiety
-
Symptom: Non-specific binding or unexpected cross-reactivity in subsequent steps involving tetrazine-functionalized molecules.
-
Possible Cause 1: Insufficient amount of tetrazine quencher.
-
Solution: Increase the molar excess of the tetrazine quenching agent. A 5- to 10-fold molar excess over the initial amount of unreacted TCO is a good starting point.
-
-
Possible Cause 2: Short quenching reaction time.
-
Solution: Extend the incubation time for the quenching reaction. While TCO-tetrazine reactions are typically very fast, ensuring sufficient time (e.g., 30-60 minutes at room temperature) can drive the reaction to completion.
-
-
Possible Cause 3: Degradation of the tetrazine quencher.
-
Solution: Ensure the tetrazine quenching agent is fresh and has been stored properly, protected from light and moisture. Prepare solutions of the tetrazine quencher immediately before use.
-
Issue 2: Incomplete Quenching of the DBCO Moiety
-
Symptom: Non-specific labeling when introducing an azide-containing molecule in a later step.
-
Possible Cause 1: Insufficient amount of azide quencher.
-
Solution: Increase the molar excess of the azide quenching agent (e.g., sodium azide). A 10- to 20-fold molar excess is recommended.
-
-
Possible Cause 2: Inadequate reaction conditions.
-
Solution: Ensure the quenching reaction is performed in a compatible buffer and for a sufficient duration (e.g., 1-2 hours at room temperature).
-
Issue 3: Precipitation During Quenching
-
Symptom: Formation of a precipitate in the reaction tube upon addition of the quenching agent.
-
Possible Cause 1: Low solubility of the quenching agent or the resulting quenched product.
-
Solution: If using a hydrophobic quenching agent, consider switching to a more water-soluble (e.g., PEGylated) version. Alternatively, adding a small percentage of an organic co-solvent like DMSO may help, but its compatibility with your biomolecules must be verified.
-
-
Possible Cause 2: Aggregation of the conjugated biomolecule.
-
Solution: The addition of the quenching agent might alter the properties of your conjugated molecule, leading to aggregation. Ensure that the PEG spacer on your this compound linker is of sufficient length to maintain the solubility of the final conjugate.
-
Experimental Protocols
Protocol 1: Quenching Unreacted TCO after DBCO-Azide Conjugation
This protocol assumes you have already performed a reaction between an azide-containing biomolecule and this compound.
Workflow Diagram:
References
Technical Support Center: Purification Strategies for Excess DBCO-PEG3-TCO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of excess DBCO-PEG3-TCO after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my sample?
A1: Removing excess, unreacted this compound is critical for several reasons. Firstly, it prevents the formation of undesired homodimers or other non-specific crosslinks in subsequent steps.[1] Secondly, excess linker can interfere with downstream analytical techniques such as mass spectrometry or HPLC, complicating the characterization of your conjugate. Finally, for therapeutic applications, residual free linker could lead to off-target effects and potential toxicity.
Q2: What are the most common methods to remove small molecule linkers like this compound?
A2: The most common and effective methods for removing small molecules from proteins are size-based separation techniques. These include Size Exclusion Chromatography (SEC), dialysis, and the use of spin desalting columns.[1][2] The choice of method depends on factors such as the volume of your sample, the required purity, and the desired processing time.
Q3: Can I use protein precipitation to remove the excess linker?
A3: Protein precipitation is a viable method to separate proteins from small molecules in the supernatant.[3] Methods like salting out (e.g., with ammonium sulfate) or precipitation with organic solvents can be effective. However, a key consideration is that some precipitation methods, particularly those using acids or organic solvents, can denature the protein, potentially compromising its biological activity. If maintaining protein function is critical, milder methods like salting out or size-based separation are preferred.
Q4: How do I know which purification method is best for my specific protein conjugate?
A4: The optimal method depends on the stability of your protein, the sample volume, and the required final purity. For sensitive proteins, SEC or dialysis are gentle methods that preserve the integrity of the conjugate. For small sample volumes and rapid cleanup, spin desalting columns are very efficient. A comparative summary of these techniques is provided in the table below.
Purification Method Comparison
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Spin Desalting Columns |
| Principle | Separation based on molecular size as molecules pass through a porous resin. | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | A form of SEC in a spin column format for rapid buffer exchange and small molecule removal. |
| Typical Protein Recovery | > 90% | > 95% | > 85% |
| Efficiency of Small Molecule Removal | Very High | High (dependent on dialysis volume and exchanges) | High |
| Speed | Moderate (30-90 minutes) | Slow (12-48 hours with buffer changes) | Fast (5-10 minutes) |
| Sample Volume | Milliliters to Liters | Microliters to Liters | Microliters to Milliliters |
| Scalability | Highly scalable | Scalable, but can be cumbersome for large volumes | Best for lab-scale, less practical for very large volumes |
| Key Advantage | High resolution, can also separate aggregates. | Gentle, requires minimal hands-on time once set up. | Very fast and easy to use for small samples. |
| Key Disadvantage | Requires a dedicated chromatography system. | Very slow, potential for sample dilution. | Limited to smaller sample volumes. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low protein recovery after purification. | Protein precipitation: The chosen precipitation method may be too harsh. Filtration issues: The protein may be binding to the filter membrane in spin columns or dialysis cassettes. | Precipitation: Consider a gentler method like salting out. Filtration: Try using regenerated cellulose filters which are known for low protein binding. Ensure you are using the correct molecular weight cut-off for your membranes. |
| Inconsistent conjugation results. | Variable removal of excess linker: Inconsistent timing or technique in purification can lead to varying amounts of residual linker. | Standardize your purification protocol, including incubation times and centrifugation speeds. For desalting columns, ensure the resin bed is properly packed and equilibrated. |
| Presence of protein aggregates in the final sample. | Harsh purification conditions: Some purification methods can induce protein aggregation. The PEG spacer in this compound is designed to reduce aggregation, but it can still occur. | Use a gentle method like SEC, which can also separate out existing aggregates. Ensure all buffers are properly filtered and degassed. |
| Low or no tetrazine conjugation in the next step. | Residual reducing agents: If a reduction step was performed prior to TCO conjugation, residual reducing agents can inactivate the TCO group. | It is crucial to completely remove any reducing agents before adding the TCO-linker. A desalting column is effective for this. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and can also be used to remove any protein aggregates.
-
System Preparation: Equilibrate your SEC column (e.g., a Superdex 75 or similar) with a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Concentrate your reaction mixture if necessary. Ensure the final volume is appropriate for the column's sample loop.
-
Injection: Inject the sample onto the equilibrated column.
-
Elution: Run the buffer at the recommended flow rate for the column. The larger protein conjugate will elute first, followed by the smaller, excess this compound.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially at a wavelength where the linker absorbs if applicable.
-
Analysis: Pool the fractions containing the purified protein conjugate. Confirm purity by SDS-PAGE or other analytical methods.
Protocol 2: Dialysis
This is a gentle but slow method suitable for a wide range of sample volumes.
-
Membrane Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your protein conjugate (e.g., 10 kDa MWCO). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette into a large volume of dialysis buffer (e.g., 1000x the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the excess linker.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Spin Desalting Columns
This is the fastest method for cleaning up small sample volumes.
-
Column Preparation: Remove the column's bottom cap and place it in a collection tube. Centrifuge the column to remove the storage buffer.
-
Equilibration: Add your desired exchange buffer to the top of the resin bed and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Sample Loading: Discard the equilibration buffer from the collection tube. Place the column in a new collection tube. Slowly apply the sample to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's protocol. The eluate in the collection tube is your purified protein conjugate. The excess this compound remains in the column resin.
References
Validation & Comparative
A Head-to-Head Comparison: Validating Dbco-peg3-tco Conjugation with Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of linker incorporation is paramount. The Dbco-peg3-tco linker, a key tool in click chemistry, facilitates the connection of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions. This guide provides an objective comparison of mass spectrometry and other widely used analytical techniques for validating this compound conjugation, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
Mass spectrometry stands out as a primary method for confirming the successful conjugation of this compound to a target molecule, such as a protein or antibody. This powerful technique directly measures the mass-to-charge ratio of molecules, providing unequivocal evidence of the covalent attachment of the linker by detecting a precise mass shift. The molecular weight of this compound is 631.76 g/mol , and its successful conjugation will result in a corresponding increase in the mass of the target molecule.[1][2]
While mass spectrometry offers high specificity and accuracy, other techniques such as Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provide valuable complementary information regarding the purity, aggregation, and progress of the conjugation reaction.
Comparative Analysis of Validation Techniques
The choice of validation method depends on the specific requirements of the experiment, including the need for quantitative precision, sample throughput, and the nature of the molecules involved. Below is a summary of the capabilities of each technique in the context of validating this compound conjugation.
| Analytical Method | Principle | Application in this compound Conjugation | Advantages | Limitations |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms covalent attachment by detecting a mass increase corresponding to the this compound linker.- Determines the degree of labeling (e.g., drug-to-antibody ratio in ADCs). | - High specificity and accuracy.- Provides direct evidence of conjugation.- Can quantify the number of linkers per molecule. | - Can be sensitive to sample purity and buffer components.- May require specialized equipment and expertise. |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | - Monitors the progress of the conjugation reaction.- Resolves the starting material, conjugated product, and any aggregates.- Can be used to quantify the percentage of conjugated product. | - Provides information on purity and aggregation.- Relatively high throughput.- Non-denaturing conditions preserve the native structure of proteins. | - Indirect confirmation of conjugation based on size change.- Resolution may be insufficient to separate species with small mass differences. |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | - Visualizes the formation of the higher molecular weight conjugate. | - Simple, widely available technique.- Provides a clear visual confirmation of a mass shift. | - Low resolution.- Not quantitative.- Denaturing conditions may not be suitable for all applications. |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. | - Can be used to estimate the degree of labeling if the linker or conjugated molecule has a distinct chromophore. | - Quick and simple measurement. | - Low sensitivity and specificity for the linker itself.- Prone to interference from other components in the sample. |
Experimental Data: A Case Study on Antibody-Drug Conjugates (ADCs)
Studies have shown that native size-exclusion chromatography-mass spectrometry (nSEC-MS) provides accurate and unbiased DAR quantitation for a variety of ADCs.[3] For instance, a comparison of nSEC-MS with the more traditional Hydrophobic Interaction Chromatography (HIC) for an ADC with a target DAR of 4 showed an average difference of only 0.03 in the measured DAR.[3] For another ADC with a target DAR of 8, the nSEC-MS and HIC results differed by an average of 0.01 DAR, with a slight increase in variability at lower DAR values.[3] This demonstrates the high degree of concordance between mass spectrometry-based methods and chromatographic techniques for quantifying conjugation.
| ADC Sample | Target DAR | Average DAR by HIC | Average DAR by nSEC-MS | Average Difference |
| ADC-B | 4 | 2.7 - 5.7 | 2.73 - 5.73 | 0.03 |
| ADC-C | 8 | 2.2 - 7.9 | 2.21 - 7.91 | 0.01 |
Data adapted from "Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels"
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key experiments discussed.
Mass Spectrometry Protocol for this compound Conjugate Analysis (MALDI-TOF)
-
Sample Preparation:
-
Desalt the protein conjugate sample using a desalting column or buffer exchange into a mass spectrometry-compatible buffer (e.g., 20 mM ammonium acetate).
-
The final protein concentration should be approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
Mix the desalted protein conjugate sample with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature.
-
-
Data Acquisition:
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer in positive ion linear mode.
-
Calibrate the instrument using a protein standard of a similar molecular weight to the analyte.
-
-
Data Analysis:
-
Determine the molecular weight of the unconjugated protein and the this compound conjugated protein.
-
The mass shift should correspond to the molecular weight of the this compound linker (631.76 Da) multiplied by the number of attached linkers.
-
SEC-HPLC Protocol for Monitoring Conjugation
-
System Preparation:
-
Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Use a size-exclusion column appropriate for the molecular weight of the protein conjugate.
-
-
Sample Preparation:
-
Filter the reaction mixture through a 0.22 µm filter to remove any particulates.
-
-
Injection and Separation:
-
Inject an appropriate volume of the sample (e.g., 20 µL) onto the column.
-
Run the separation at a constant flow rate (e.g., 1 mL/min).
-
-
Detection:
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated protein, the conjugated product, and any aggregates.
-
Calculate the percentage of conjugated product to assess the reaction efficiency.
-
Visualizing the Workflow and Logic
To further clarify the experimental processes and the relationships between the different components of this compound conjugation and validation, the following diagrams are provided.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of DBCO-PEG3-TCO and SPAAC Reagents
For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is a critical decision that profoundly impacts the success of bioconjugation, cellular imaging, and targeted drug delivery applications. This guide provides an objective comparison of the reaction kinetics of the bifunctional reagent DBCO-PEG3-TCO with other commonly used Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents. The data presented is supported by experimental findings from various scientific sources.
This compound is a heterobifunctional linker that possesses both a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (TCO) moiety.[1] This unique structure allows it to participate in two distinct types of bioorthogonal reactions: the SPAAC reaction via its DBCO group with an azide, and the significantly faster inverse-electron-demand Diels-Alder (IEDDA) cycloaddition via its TCO group with a tetrazine.[1]
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), which indicates how rapidly the reacting molecules form a product at a given concentration. A higher k₂ value signifies a faster reaction, which is often crucial for applications involving low concentrations of biomolecules or for capturing dynamic processes.
The following table summarizes the reported second-order rate constants for the reactions of the DBCO and TCO moieties of this compound with their respective partners, alongside other common SPAAC reagents.
| Reagent/Reaction Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| DBCO + Azide | ~0.6 - 1.0 | A common choice for SPAAC due to its good reactivity and stability. |
| DIBO + Azide | ~0.3 - 0.7 | Exhibits robust reactivity. |
| BCN + Azide | ~0.06 - 0.1 | Slower than DBCO but offers smaller size and lower lipophilicity.[2] |
| TCO + Tetrazine | ~800 - 30,000 | Exceptionally fast kinetics, making it one of the fastest bioorthogonal reactions available.[3][4] |
Note: Reaction rates can vary depending on the specific azide or tetrazine derivative, solvent, temperature, and pH.
As the data clearly indicates, the TCO-tetrazine ligation is orders of magnitude faster than conventional SPAAC reactions involving cyclooctynes like DBCO. This makes the TCO moiety of this compound particularly advantageous for applications where reaction speed is paramount.
Experimental Protocols for Measuring Reaction Kinetics
The determination of second-order rate constants is essential for the quantitative comparison of different bioorthogonal reagents. The two most prevalent methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for the direct monitoring of the change in concentration of reactants and products over time.
Protocol:
-
Sample Preparation: Prepare stock solutions of the cyclooctyne (e.g., DBCO-containing molecule) and the azide in a suitable deuterated solvent.
-
Reaction Initiation: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations. A pseudo-first-order condition can be established by using a large excess of one reactant.
-
Data Acquisition: Acquire a ¹H NMR spectrum at the beginning of the reaction (t=0) and then at regular intervals.
-
Data Analysis:
-
Calculate the concentration of the reactants at each time point by integrating their characteristic signals and comparing them to an internal standard.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time.
-
The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [excess reactant]₀).
-
UV-Visible (UV-Vis) Spectrophotometry
This technique is particularly suitable for reactions where there is a change in the absorbance spectrum of the reactants or products. The TCO-tetrazine ligation, for instance, can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.
Protocol:
-
Sample Preparation: Prepare solutions of the two reactants in a suitable buffer (e.g., PBS).
-
Reaction Monitoring: Mix the reactants and immediately begin recording the UV-Vis spectrum at regular time intervals. For very fast reactions, a stopped-flow instrument is necessary.
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength specific to one of the reactants or products.
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Plot the appropriate function of concentration versus time (e.g., 1/[reactant] vs. time for a second-order reaction with equal initial concentrations) to determine the rate constant from the slope of the line.
-
Visualizing the Reactions and Experimental Workflow
To better understand the chemical transformations and the process of their kinetic analysis, the following diagrams are provided.
References
Characterization of Dbco-peg3-tco Conjugates by SEC-HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their efficacy and safety. The choice of linker technology plays a critical role in the overall properties of an ADC. This guide provides an objective comparison of the characterization of ADCs synthesized with the bioorthogonal Dbco-peg3-tco linker against those with traditional linkers, focusing on analysis by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
The this compound linker utilizes a copper-free click chemistry reaction, offering high specificity and efficiency under mild conditions.[1][2][3] The dibenzocyclooctyne (Dbco) group reacts with an azide-modified molecule, while the trans-cyclooctene (Tco) group reacts with a tetrazine-modified molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) and an inverse electron demand Diels-Alder (iEDDA) reaction, respectively.[1] This linker also incorporates a hydrophilic polyethylene glycol (PEG3) spacer, which is designed to reduce aggregation and improve solubility.[2]
Performance Comparison: this compound vs. Traditional Linkers
SEC-HPLC is a cornerstone technique for ADC analysis, primarily used to assess the presence of high molecular weight species (aggregates) and fragments, which are critical quality attributes. The hydrophobicity of the linker and payload can significantly impact the chromatographic profile.
Below is a comparative summary of the expected SEC-HPLC performance of ADCs prepared with a this compound linker versus a traditional maleimide-based linker.
| Parameter | This compound Linker Conjugate | Traditional Maleimide Linker Conjugate | Rationale |
| Aggregation | Lower percentage of aggregates | Higher propensity for aggregation | The hydrophilic PEG3 spacer in the this compound linker mitigates the hydrophobicity of the payload, reducing the likelihood of non-specific interactions that lead to aggregation. Maleimide-based conjugates can be more hydrophobic, increasing the tendency for aggregate formation. |
| Peak Shape | Symmetrical peak | Potential for peak tailing or broadening | Increased hydrophobicity of maleimide-linked ADCs can lead to secondary interactions with the SEC column stationary phase, resulting in asymmetrical peaks. The hydrophilic nature of the this compound linker helps to minimize these interactions. |
| Retention Time | Consistent and predictable | May show slight shifts or variability | While SEC separates based on size, severe hydrophobic interactions can sometimes cause a slight delay in retention time. The more defined and less hydrophobic nature of the this compound conjugate is expected to lead to more consistent elution. |
| Homogeneity | Potentially higher | Can be more heterogeneous | Bioorthogonal conjugation methods like the one used for this compound can offer more control over the conjugation sites, potentially leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR). Maleimide chemistry often targets multiple reactive sites, which can result in a more heterogeneous mixture. |
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and reproducible SEC-HPLC data.
Protocol for SEC-HPLC Analysis of this compound Conjugates
1. Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity II Bio-inert LC system or equivalent.
-
Detector: UV detector monitoring at 280 nm.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm (or equivalent).
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 150 mM Sodium Phosphate, pH 7.0.
-
Filter the mobile phase through a 0.22 µm filter before use.
3. Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
If necessary, filter the sample through a 0.22 µm spin filter to remove any particulates.
4. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Run Time: 20 minutes
5. Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates, and any fragments.
-
Calculate the percentage of each species relative to the total peak area.
Visualizing the ADC Development Workflow
The following diagrams illustrate the key stages in the development and characterization of an antibody-drug conjugate using a this compound linker.
Caption: A high-level overview of the ADC development process.
Caption: A detailed workflow of the two-step bioorthogonal conjugation.
References
Stability Showdown: Dbco-peg3-tco Linkage vs. Bioorthogonal Alternatives
A Comparative Guide for Researchers in Drug Development
In the intricate world of bioconjugation, the stability of the linkage between a payload and its delivery vehicle is paramount to the success of targeted therapeutics and diagnostics. The Dbco-peg3-tco linker, a heterobifunctional molecule designed for sequential or dual "click" reactions, has gained significant traction. This guide provides a comprehensive assessment of the stability of the linkage formed by the trans-cyclooctene (TCO) moiety of this linker with its tetrazine partner, comparing it with the widely used dibenzocyclooctyne (DBCO)-azide "click" chemistry. This objective analysis, supported by experimental data and detailed protocols, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation strategies.
At a Glance: Stability of Bioorthogonal Linkages
The stability of a bioorthogonal linkage is a critical determinant of its suitability for in vivo applications. An ideal linker should remain intact in circulation to prevent premature payload release, yet this stability must be balanced with the reactivity required for efficient conjugation. The following table summarizes key stability and reactivity parameters for the TCO-tetrazine and DBCO-azide linkages.
| Feature | TCO-Tetrazine Linkage (Dihydropyridazine) | DBCO-Azide Linkage (Triazole) | Key Considerations |
| Reaction Type | Inverse electron-demand Diels-Alder (IEDDA) | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Both are "click" reactions, proceeding rapidly without a cytotoxic copper catalyst. |
| **Reaction Kinetics (k₂) ** | ~10³ - 10⁶ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | TCO-tetrazine ligation is significantly faster, which is advantageous for low concentration reactions. |
| Reactive Handle Stability (TCO) | Susceptible to isomerization to the non-reactive cis-cyclooctene, especially in the presence of thiols. More stable derivatives (e.g., d-TCO) have been developed. A study on a TCO-conjugated antibody showed that 75% of the TCO remained reactive in vivo after 24 hours[1]. Another study reported a half-life of 0.67 days for an s-TCO conjugated to a monoclonal antibody in vivo[1]. More stable d-TCO derivatives have shown >97% stability as the trans-isomer after 4 days in human serum[1]. | Generally stable, but can exhibit instability in the presence of reducing agents like TCEP. One study found that BCN, a related cyclooctyne, had lower stability than DBCO in an intracellular environment. | The stability of the unreacted handle is crucial for applications involving pre-targeting strategies. |
| Reactive Handle Stability (Tetrazine) | Stability is highly dependent on substitution. Some tetrazines can degrade significantly in cell culture medium within 24 hours. | Not applicable. | The choice of tetrazine partner is critical for ensuring stability in biological media. |
| Linkage Stability | The resulting dihydropyridazine is generally considered stable. However, the stability of the initially formed 4,5-dihydropyridazine can preclude tautomerization to the releasing 1,4-dihydropyridazine in some click-to-release applications[2]. | The resulting triazole ring is considered exceptionally stable under a wide range of physiological conditions. | The long-term stability of the final conjugate is critical for many therapeutic applications. |
| In Vivo Half-life of Conjugate | A TCO-conjugated antibody shielded by a short spacer showed a half-life of 5 days in vivo. | Not explicitly found for a direct comparison, but the triazole linkage is widely regarded as highly stable in vivo. | The overall architecture of the conjugate can influence in vivo stability. |
The Chemistry of Stability: A Closer Look
The TCO-tetrazine ligation proceeds via an inverse electron-demand Diels-Alder (IEDDA) reaction, forming a dihydropyridazine linkage. This reaction is exceptionally fast, making it ideal for in vivo applications where rapid conjugation at low concentrations is required. However, the stability of the TCO moiety itself can be a concern. The strained trans-conformation is susceptible to isomerization to the unreactive cis-conformation, a process that can be accelerated by thiols and certain serum proteins[1]. The development of more rigid TCO derivatives, such as d-TCO, has significantly improved stability, with studies showing minimal isomerization even after several days in human serum.
On the other hand, the DBCO-azide reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a highly stable triazole ring. Both the DBCO and azide functional groups are generally stable under physiological conditions, and the resulting triazole linkage is considered one of the most robust bioorthogonal linkages available.
Bioorthogonal Ligation Pathways
Experimental Protocols for Stability Assessment
To provide a framework for the direct comparison of linkage stability, the following experimental protocols are detailed.
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a method to assess the stability of bioorthogonal conjugates in serum over time.
1. Reagent Preparation:
- Prepare stock solutions of the purified TCO-tetrazine and DBCO-azide conjugated biomolecules (e.g., antibodies, proteins) at a known concentration (e.g., 1 mg/mL) in phosphate-buffered saline (PBS), pH 7.4.
- Thaw human or mouse serum and centrifuge to remove any precipitates.
2. Incubation:
- In separate microcentrifuge tubes, dilute the conjugated biomolecules into the serum to a final concentration of, for example, 100 µg/mL.
- Incubate the tubes at 37°C in a temperature-controlled incubator.
3. Time-Point Analysis:
- At designated time points (e.g., 0, 6, 12, 24, 48, 72, and 168 hours), withdraw an aliquot from each tube.
- Immediately store the aliquots at -80°C to halt any degradation until analysis.
4. Quantification of Intact Conjugate by LC-MS:
- Sample Preparation: Thaw the serum samples. For antibody-drug conjugates (ADCs), an immuno-capture step is often employed to enrich the ADC from the serum matrix. This can be achieved using magnetic beads coated with an anti-human IgG antibody. After capture and washing, the ADC is eluted.
- LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system. A reversed-phase column suitable for intact protein analysis is typically used.
- Data Analysis: The amount of intact conjugate at each time point is determined by integrating the area of the corresponding peak in the extracted ion chromatogram. The percentage of intact conjugate remaining is calculated relative to the t=0 time point. The half-life of the conjugate can then be determined by fitting the data to a first-order decay model.
start [label="Start: Purified Conjugates", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"];
incubate [label="Incubate in Serum at 37°C"];
aliquot [label="Collect Aliquots at Time Points"];
store [label="Store at -80°C"];
immuno [label="Immuno-capture (optional)"];
lcms [label="LC-MS Analysis of Intact Conjugate"];
data [label="Data Analysis: Quantify Peak Area"];
end [label="End: Determine Half-life", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> incubate;
incubate -> aliquot;
aliquot -> store;
store -> immuno;
immuno -> lcms;
lcms -> data;
data -> end;
}
Serum Stability Workflow
Conclusion
The choice between the TCO-tetrazine and DBCO-azide bioorthogonal ligations for constructing stable bioconjugates is nuanced and application-dependent. The TCO-tetrazine linkage offers the advantage of exceptionally fast kinetics, which is a significant benefit for in vivo pre-targeting strategies and reactions with low reactant concentrations. However, the stability of the TCO handle, particularly its susceptibility to isomerization, requires careful consideration, and the use of more stable TCO derivatives is recommended.
In contrast, the DBCO-azide linkage, while kinetically slower, forms an exceptionally stable triazole bond. This makes it a robust choice for applications where long-term stability in circulation is the primary concern, and the reaction can be performed under conditions that allow for sufficient reaction time.
Ultimately, for any given application, a direct empirical comparison of the stability of the final conjugates under relevant physiological conditions is the most reliable approach to selecting the optimal bioorthogonal chemistry. The protocols and data presented in this guide provide a solid foundation for conducting such assessments and making data-driven decisions in the development of next-generation bioconjugates.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioorthogonal Toolkit: A Comparative Guide to Alternatives for Dbco-peg3-tco Labeling
For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry, the selection of the appropriate labeling reagent is paramount for experimental success. While Dbco-peg3-tco has its place, a diverse array of alternatives offers a range of kinetic properties, stability, and functionalities. This guide provides an objective comparison of this compound with its key alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.
The field of bioorthogonal chemistry has revolutionized the study of biological processes by enabling the specific labeling of biomolecules in their native environment. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO), such as in this compound, is renowned for its exceptionally fast kinetics. However, the specific requirements of an experiment—such as the need for slower, more controlled reactions, or the use of different bioorthogonal partners—necessitate a comprehensive understanding of the available alternatives.
Quantitative Comparison of Key Bioorthogonal Reactions
The performance of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which quantifies the reaction speed. Stability in biological media and synthetic accessibility are also crucial considerations. The following tables summarize the key performance metrics of common alternatives to the TCO-tetrazine ligation.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| IEDDA Cycloaddition | TCO + Tetrazine | ~1 - 30,000 [1][2][3] |
| TCO + 3,6-dipyridyl-s-tetrazine | ~2,000[1] | |
| SPAAC | DBCO + Azide | ~0.1 - 2.0 [1] |
| BCN + Azide | ~0.1 - 0.5 | |
| DIFO + Azide | ~0.076 | |
| Staudinger Ligation | Azide + Phosphine | ~0.001 - 0.01 |
Note: Rate constants can vary depending on the specific structures of the reactants, solvent, and temperature.
Table 2: Qualitative Comparison of Reagent Properties
| Reagent Class | Key Advantages | Key Disadvantages |
| TCO/Tetrazine (IEDDA) | Extremely fast kinetics, high selectivity. | Tetrazines can have limited stability in some biological contexts. |
| Strained Alkynes (SPAAC) | Good stability, commercially available in various forms. | Slower kinetics compared to IEDDA. DBCO can be hydrophobic. |
| Phosphines (Staudinger) | "Traceless" ligation (phosphine oxide is the byproduct). | Slow kinetics, phosphines can be prone to oxidation. |
Visualizing Bioorthogonal Reaction Pathways
To conceptualize the chemical transformations involved in these labeling strategies, the following diagrams illustrate the core reaction mechanisms.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. The following protocols provide detailed methodologies for comparing the kinetics of different bioorthogonal reactions and for performing a typical live-cell labeling experiment.
Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy
This protocol describes a method to determine the kinetics of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction under pseudo-first-order conditions.
Materials:
-
Strained alkyne (e.g., DBCO-PEG4-amine)
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the strained alkyne in the deuterated solvent with a known concentration of the internal standard.
-
Prepare a stock solution of the azide in the same deuterated solvent at a concentration at least 10-fold higher than the strained alkyne.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine the strained alkyne solution with the azide solution.
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal of the strained alkyne and the internal standard in each spectrum.
-
Calculate the concentration of the strained alkyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the strained alkyne concentration versus time. The negative of the slope of the resulting line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [azide concentration].
-
Protocol 2: Live-Cell Imaging using Bioorthogonal Labeling
This protocol outlines a general procedure for labeling and imaging intracellular proteins in living mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes.
-
Plasmid encoding the protein of interest tagged for incorporation of a non-canonical amino acid (ncAA).
-
Transfection reagent.
-
Cell culture medium.
-
ncAA (e.g., an axial diastereomer of trans-cyclooct-2-ene-lysine, 2'-aTCOK).
-
Tetrazine-functionalized fluorophore.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Transfect the cells with the plasmid encoding the tagged protein of interest.
-
-
Metabolic Labeling:
-
After 24 hours, replace the medium with fresh medium containing the ncAA.
-
Incubate for 18-24 hours to allow for incorporation of the ncAA into the protein.
-
-
Bioorthogonal Labeling:
-
Remove the medium and wash the cells with pre-warmed live-cell imaging medium.
-
Add fresh medium containing the tetrazine-fluorophore conjugate (typically 1-10 µM).
-
Incubate for 15-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with fresh imaging medium to remove excess fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
Experimental Workflow Visualization
The logical flow of a typical bioorthogonal labeling experiment for live-cell imaging can be visualized as follows:
References
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Analysis
A deep dive into the critical component dictating the efficacy and safety of Antibody-Drug Conjugates, this guide provides a comprehensive comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The linker in an Antibody-Drug Conjugate (ADC) is a pivotal element that connects the monoclonal antibody to the potent cytotoxic payload, profoundly influencing the therapeutic index of the ADC.[1][2] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, plasma stability, and the overall efficacy and safety profile of the ADC.[1][3] This guide offers an objective comparison of these two linker strategies, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation ADCs.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, glutathione concentration).[4] | Relies on the complete lysosomal degradation of the antibody backbone. |
| Payload Form | Released in its native, unmodified, and highly potent state. | Released as a conjugate with the linker and an amino acid residue from the antibody. |
| Plasma Stability | Generally considered to have lower plasma stability, with a potential risk of premature payload release. | Exhibit higher plasma stability, minimizing off-target toxicity. |
| Bystander Effect | Capable of inducing a potent bystander effect, where the released payload can diffuse and kill neighboring antigen-negative tumor cells. | Typically have a limited or no bystander effect due to the charged nature of the released payload-linker complex, which restricts cell membrane permeability. |
| Therapeutic Window | Generally have a narrower therapeutic window due to the potential for off-target toxicity. | Often associated with a wider therapeutic window due to enhanced stability and reduced off-target effects. |
| Ideal Application | Heterogeneous tumors with varying antigen expression. | Hematological malignancies or solid tumors with high and homogeneous antigen expression. |
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to specific triggers prevalent in the tumor microenvironment or within the cancer cell. This controlled release can be achieved through several mechanisms:
-
Protease-cleavable: Utilizing enzymes like cathepsin B, which are overexpressed in the lysosomes of tumor cells, to cleave a specific peptide sequence within the linker (e.g., the widely used valine-citrulline linker).
-
pH-sensitive: Employing acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (~7.4).
-
Glutathione-sensitive: Incorporating disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher glutathione concentration than the bloodstream.
Mechanism of action for an ADC with a cleavable linker.
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond, typically a thioether bond, between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome. This process liberates the payload still attached to the linker and a single amino acid residue from the antibody. The resulting charged metabolite is generally less permeable to cell membranes, which limits the bystander effect.
Mechanism of action for an ADC with a non-cleavable linker.
Performance Data: A Quantitative Comparison
The choice of linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize key performance data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | ~10 | |
| Trastuzumab-mc-MMAF | Non-cleavable | MMAF | HER2+ (SK-BR-3) | ~30 | |
| Anti-CD30-vc-MMAE | Cleavable (Val-Cit) | MMAE | CD30+ (Karpas 299) | ~0.3 | |
| Anti-CD30-mc-MMAF | Non-cleavable | MMAF | CD30+ (Karpas 299) | ~1.0 |
Note: Direct comparison of IC50 values can be influenced by the specific payload and drug-to-antibody ratio (DAR).
Table 2: Plasma Stability
| ADC Construct | Linker Type | Species | Time Point (days) | % Intact ADC | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | Human Plasma | 7 | ~85% | |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | Human Plasma | 7 | >95% | |
| Novel Exo-linker ADC | Cleavable (Exo-EVC) | Mouse Plasma | 4 | >95% |
Table 3: Bystander Effect
The bystander effect is often evaluated in co-culture systems of antigen-positive and antigen-negative cells.
| ADC Construct | Linker Type | Co-culture System | Bystander Killing of Antigen-Negative Cells | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | HER2+ / HER2- | Significant | |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | HER2+ / HER2- | Minimal | |
| Enhertu® (DS-8201a) | Cleavable (GGFG) | HER2+ / HER2- | Potent |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and a control antibody for a specified period (e.g., 72-96 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: Process the samples to separate the ADC from plasma proteins.
-
Quantification: Analyze the samples using methods like ELISA or LC-MS to quantify the amount of intact ADC, total antibody, and released payload.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile.
Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a culture plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to antigen-positive cells but not to antigen-negative cells alone.
-
Incubation: Incubate the cells for a period sufficient to observe cell killing.
-
Imaging and Analysis: Use fluorescence microscopy or flow cytometry to quantify the reduction in the number of fluorescently labeled antigen-negative cells.
-
Data Interpretation: An increase in the death of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC development, with no single solution being universally superior. Cleavable linkers offer the potential for potent bystander killing, which is advantageous for treating heterogeneous tumors. However, this can come with the trade-off of reduced plasma stability and a narrower therapeutic window. Non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, making them suitable for hematological cancers and solid tumors with high, uniform antigen expression. The optimal choice depends on a multitude of factors, including the target antigen, the tumor type, the properties of the payload, and the desired therapeutic outcome. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design of safe and effective Antibody-Drug Conjugates.
References
Safety Operating Guide
Proper Disposal of Dbco-peg3-tco: A Step-by-Step Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Dbco-peg3-tco, a heterobifunctional linker used in bioconjugation and antibody-drug conjugates (ADCs). Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
Direct disposal of this compound is not recommended due to the presence of two highly reactive functional groups: a dibenzocyclooctyne (DBCO) and a trans-cyclooctene (TCO). These groups are designed for specific "click chemistry" reactions and can react with a variety of other chemicals, posing a potential hazard if disposed of improperly. Therefore, a chemical inactivation process is required to neutralize these reactive moieties before the compound can be considered for standard chemical waste disposal.
This guide outlines a two-step chemical inactivation protocol to render this compound safe for disposal. The procedure involves the sequential quenching of the DBCO and TCO groups.
Core Principles of this compound Inactivation
The inactivation strategy relies on reacting the DBCO and TCO functional groups with suitable quenching agents to form stable, less reactive products.
-
DBCO Quenching: The strained alkyne of the DBCO group is highly reactive towards azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. A simple azide, such as sodium azide, can be used to "quench" the DBCO group, forming a stable triazole.
-
TCO Quenching: The trans-cyclooctene group is highly reactive in inverse-electron-demand Diels-Alder reactions with tetrazines. A simple tetrazine compound can be used to neutralize the TCO moiety, forming a stable dihydropyridazine.
Safety Precautions
Before beginning the disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
All steps of this procedure should be performed in a well-ventilated fume hood.
Chemical Inactivation and Disposal Protocol
This protocol is designed for the treatment of unused or waste solutions of this compound in a laboratory setting.
Step 1: Quenching of the DBCO Moiety
The first step is to neutralize the reactive DBCO group using an excess of a simple azide.
Experimental Protocol:
-
Prepare a solution of the this compound waste in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).
-
Add a 5 to 10-fold molar excess of sodium azide (NaN3) to the solution.
-
Stir the reaction mixture at room temperature for at least 2 hours to ensure complete quenching of the DBCO group.
Step 2: Quenching of the TCO Moiety
Following the inactivation of the DBCO group, the next step is to neutralize the TCO group using a tetrazine.
Experimental Protocol:
-
To the solution from Step 1, add a 5 to 10-fold molar excess of a simple, readily available tetrazine (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine).
-
Stir the reaction mixture at room temperature for at least 1 hour. The characteristic pink/red color of the tetrazine should disappear, indicating its reaction with the TCO group.
Data Presentation: Reagent Quantities
For a typical laboratory-scale disposal, the following table provides guidance on the quantities of quenching agents to use.
| Component | Molecular Weight ( g/mol ) | Molar Excess (relative to this compound) |
| This compound | ~631.77 | 1x |
| Sodium Azide (NaN3) | 65.01 | 5-10x |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | 236.23 | 5-10x |
Final Disposal
After completing the two-step inactivation process, the resulting solution should be considered neutralized.
Disposal Procedure:
-
Consult your institution's specific guidelines for chemical waste disposal.
-
The neutralized solution can typically be disposed of as chemical waste.
-
Properly label the waste container with all the components of the final mixture, including the solvents, the quenched this compound product, and the excess quenching agents used.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Logical relationships in the inactivation process.
Personal protective equipment for handling Dbco-peg3-tco
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Dbco-peg3-tco, a heterobifunctional linker used in bioconjugation and antibody-drug conjugates (ADCs). Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Use in a chemical fume hood. If a fume hood is not available, an N95-rated respirator may be considered for handling powders. |
| Performing Reactions in Solution | Chemical safety goggles or a face shield | Nitrile gloves | Laboratory coat | Work in a well-ventilated area or a chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work in a well-ventilated area. |
| Handling Spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | A respirator with an appropriate cartridge may be necessary depending on the spill size and solvent used. |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Perform in a chemical fume hood. |
Operational Plan
A systematic approach to handling this compound will minimize exposure and prevent contamination.
1. Preparation:
-
Before handling, ensure you have read and understood the available safety information for similar compounds.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling the Solid Compound:
-
Allow the container to reach room temperature before opening to prevent condensation of moisture, as DBCO reagents can be moisture-sensitive.[4]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
When weighing, use a balance with a draft shield or perform the task in a fume hood.
3. Preparing Solutions:
-
This compound is often dissolved in organic solvents like DMSO or DMF before being added to aqueous solutions.[5]
-
Add the solid to the solvent slowly while stirring to ensure complete dissolution and to avoid splashing.
-
Cap the container tightly when not in use to prevent solvent evaporation and exposure.
4. Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work area with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Direct disposal of this compound is not recommended due to the reactive nature of the DBCO and TCO moieties. A chemical inactivation procedure is advised to neutralize these reactive groups before disposal as chemical waste. The following protocol is adapted from a procedure for a similar compound.
1. Quenching of the DBCO Moiety:
-
The strained alkyne of the DBCO group can be quenched by reacting it with an amine-containing buffer.
-
Protocol: Dissolve the this compound waste in a suitable solvent. Add a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to achieve a final concentration of approximately 100 mM. Stir the mixture at room temperature for at least 30 minutes.
2. Isomerization of the TCO Moiety:
-
The reactivity of the TCO group can be reduced by isomerization to its less reactive cis-isomer, which can be facilitated by exposure to light.
-
Protocol: After quenching the DBCO group, expose the solution to a UV lamp (e.g., a handheld UV lamp at 365 nm) for 1-2 hours.
3. Final Disposal:
-
After the inactivation steps, the resulting solution should be considered neutralized.
-
Consult your institution's specific guidelines for chemical waste disposal. The neutralized solution can typically be disposed of as chemical waste.
-
Properly label the waste container with all the components of the final mixture, including the solvents, inactivated linker, and quenching agents used.
Diagram of PPE Selection Workflow
Caption: PPE selection workflow for this compound handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
